molecular formula C7H8ClNO B11919260 5-(2-chloroethyl)-1H-pyridin-2-one

5-(2-chloroethyl)-1H-pyridin-2-one

Cat. No.: B11919260
M. Wt: 157.60 g/mol
InChI Key: CMZLNCGVWNPVLZ-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1H-pyridin-2-one ( 1314925-13-7) is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . It is offered as a biochemical reagent for use in life science research and as an intermediate in organic synthesis and drug discovery . As a pyridin-2-one derivative, it belongs to a class of heterocyclic scaffolds recognized in medicinal chemistry for their versatility as bioisosteres and their ability to act as both hydrogen bond donors and acceptors, which can facilitate interactions with biological targets . The 2-chloroethyl side chain provides a reactive handle for further chemical modifications, making this compound a valuable building block for constructing more complex molecules for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

5-(2-chloroethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H8ClNO/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4H2,(H,9,10)

InChI Key

CMZLNCGVWNPVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1CCCl

Origin of Product

United States

Foundational & Exploratory

The Strategic Application of 5-(2-Chloroethyl)-1H-pyridin-2-one in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic design of small-molecule therapeutics frequently relies on privileged scaffolds that offer predictable pharmacokinetics, metabolic stability, and versatile functionalization handles. Among these, 5-(2-chloroethyl)-1H-pyridin-2-one (CAS: 1314925-13-7) has emerged as a highly valuable intermediate[1]. As a Senior Application Scientist, I have observed that mastering the reactivity of this compound unlocks divergent pathways for synthesizing complex bioisosteres, kinase inhibitors, and novel receptor modulators. This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this building block in advanced organic synthesis.

Physicochemical Profiling & Structural Analysis

To predict the behavior of 5-(2-chloroethyl)-1H-pyridin-2-one in solution, one must first understand its fundamental physicochemical properties.

PropertyValue / Description
IUPAC Name 5-(2-chloroethyl)-1H-pyridin-2-one
CAS Number 1314925-13-7
Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
InChI Key CMZLNCGVWNPVLZ-UHFFFAOYSA-N
SMILES C1=CC(=O)NC=C1CCCl
Core Motif Pyridin-2-one (Bioisostere for amides/phenols)
Reactive Handle 2-Chloroethyl group (Electrophile for SN2)

Table 1: Quantitative physicochemical profile of 5-(2-chloroethyl)-1H-pyridin-2-one[1].

The structural duality of this compound is its greatest asset. The pyridin-2-one core exists in a tautomeric equilibrium with 2-hydroxypyridine[2]. This dynamic equilibrium dictates its reactivity profile: the nitrogen atom acts as a potent nucleophile under basic conditions, while the oxygen atom can also participate in alkylation depending on the hard/soft nature of the electrophile and the solvent environment. Simultaneously, the 2-chloroethyl side chain at the C5 position serves as an excellent electrophilic handle, primed for nucleophilic displacement.

Mechanistic Reactivity & Synthetic Utility

The successful functionalization of 5-(2-chloroethyl)-1H-pyridin-2-one requires precise control over competing reaction pathways.

  • Regioselective Core Alkylation (N- vs. O-Alkylation): The ambient nucleophilicity of the pyridin-2-one/2-hydroxypyridine system presents a classic regioselectivity challenge. According to hard-soft acid-base (HSAB) principles, N-alkylation is thermodynamically favored and typically proceeds via the pyridin-2-one tautomer. To drive N-alkylation, we utilize potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[2]. The causality here is twofold: DMF effectively solvates the hard potassium cation, leaving the nitrogen highly nucleophilic, while the relatively soft nature of standard alkyl halides (e.g., benzyl bromide) prefers the softer nitrogen center over the harder oxygen atom. Conversely, O-alkylation can be forced using silver salts (Ag₂CO₃), where the strong affinity of silver for halogens shifts the transition state to favor the oxygen attack.

  • Nucleophilic Displacement of the Chloroethyl Group: The C5 2-chloroethyl group is structurally insulated from the electron-deficient pyridine ring by an aliphatic carbon, making it an ideal substrate for standard SN2 amination or etherification. Reacting this moiety with primary or secondary amines under thermal conditions yields 5-(2-aminoethyl) derivatives, which are critical pharmacophores in neuro-active and cardiovascular drug candidates.

  • Electrophilic Aromatic Substitution & Cross-Coupling: While the pyridinone ring is generally electron-deficient, the C3 and C5 positions are the most susceptible to electrophilic attack. Since C5 is blocked, halogenation (e.g., bromination or iodination) occurs regioselectively at the C3 position. The resulting 3-halo-5-(2-chloroethyl)-1H-pyridin-2-one can then be subjected to palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amino substituents[1].

ReactivityPathways SM 5-(2-chloroethyl)- 1H-pyridin-2-one (CAS: 1314925-13-7) NAlk N-Alkylation (Base, R-X) SM->NAlk Amine SN2 Amination (Amines, Heat) SM->Amine Halo Electrophilic Substitution (X2) SM->Halo Prod1 N-Alkyl Derivative NAlk->Prod1 Prod2 5-(2-Aminoethyl) Derivative Amine->Prod2 Prod3 3-Halo Intermediate Halo->Prod3 Cross Suzuki Coupling (Pd cat, Ar-B(OH)2) Prod3->Cross Prod4 3-Aryl Derivative Cross->Prod4

Divergent synthetic pathways of 5-(2-chloroethyl)-1H-pyridin-2-one.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Regioselective N-Alkylation of the Pyridin-2-one Core

Objective: Synthesize N-benzyl-5-(2-chloroethyl)-1H-pyridin-2-one while suppressing O-alkylation.

  • Reagent Preparation: Dissolve 5-(2-chloroethyl)-1H-pyridin-2-one (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkylating agent. DMF is chosen for its high dielectric constant to separate the base ion pair.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add finely powdered anhydrous K₂CO₃ (2.0 eq) in a single portion. Stir for 30 minutes. Causality: The 0°C temperature minimizes the kinetic energy of the system, heavily favoring the thermodynamically stable N-anion over the O-anion.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation & Checkpoints (Self-Validating Step): Monitor via LC-MS and TLC (Eluent: 50% EtOAc/Hexanes). The N-alkylated product will typically have a lower Rf value than the O-alkylated byproduct due to the highly polar lactam carbonyl remaining exposed. If O-alkylation exceeds 5%, the temperature during addition was likely too high.

  • Workup: Quench the reaction with ice water (equal volume to DMF) to precipitate the product or extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Prep Dissolve SM in DMF Step2 2. Deprotonation Add K2CO3 (2.0 eq) at 0°C Step1->Step2 Step3 3. Alkylation Dropwise R-X addition Step2->Step3 Step4 4. Monitoring TLC/LC-MS tracking Step3->Step4 Step5 5. Workup EtOAc/H2O partitioning Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6

Step-by-step experimental workflow for selective N-alkylation.

Protocol B: Nucleophilic Amination of the 2-Chloroethyl Side Chain

Objective: Displace the terminal chloride with a secondary amine (e.g., morpholine).

  • Reaction Setup: Suspend the N-alkylated intermediate (1.0 eq) in acetonitrile (CH₃CN). Add morpholine (3.0 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq). Causality: NaI facilitates a Finkelstein reaction, converting the alkyl chloride in situ to a more reactive alkyl iodide, significantly lowering the activation energy for the subsequent SN2 attack by morpholine.

  • Thermal Activation: Heat the mixture to 80°C under reflux for 12 hours.

  • Validation & Checkpoints: The displacement of the chloride by morpholine will result in a highly polar, basic compound. TLC (using 10% MeOH in DCM with 1% NH₄OH) should show a new spot that stains positive with Dragendorff's reagent.

  • Isolation: Concentrate the solvent, partition between DCM and saturated NaHCO₃, extract, dry, and purify.

Medicinal Chemistry Context & E-E-A-T Grounding

Why go through the effort of utilizing 5-(2-chloroethyl)-1H-pyridin-2-one instead of a simple phenyl or aliphatic ring? The answer lies in the concept of bioisosterism. The pyridin-2-one scaffold is a recognized "privileged structure" and a robust bioisostere for amides, pyrimidines, and phenol rings[3]. In drug discovery, replacing a metabolically labile amide bond with a pyridin-2-one ring preserves the hydrogen-bond donor (N-H) and acceptor (C=O) geometry while vastly improving resistance to enzymatic cleavage (e.g., by amidases)[4].

Furthermore, the integration of the 2-chloroethyl group allows for late-stage functionalization. By installing the core scaffold first and modifying the side chain later, medicinal chemists can rapidly generate analog libraries to probe structure-activity relationships (SAR) without having to rebuild the entire molecule from scratch. This strategy has been successfully employed in the development of kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and novel receptor agonists[3].

References

  • Frontiers in Chemistry. "Recent Advances of Pyridinone in Medicinal Chemistry". Frontiers Media S.A. URL:[Link]

  • National Institutes of Health (PMC). "Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor". MDPI. URL:[Link]

  • ResearchGate. "Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds". URL:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-(2-Chloroethyl)-1H-pyridin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on fragment-based design and bioisosteric replacement, the pyridin-2-one scaffold has emerged as a privileged structural motif. Specifically, 5-(2-chloroethyl)-1H-pyridin-2-one offers a unique combination of hydrogen-bonding capability, tautomeric flexibility, and a highly reactive aliphatic handle. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its application in medicinal chemistry.

Structural and Physicochemical Characteristics

Understanding the baseline physicochemical properties of a building block is the first step in rational drug design.

Table 1: Core Physicochemical Data

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
CAS Registry Number 1314925-13-7
InChI Key CMZLNCGVWNPVLZ-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (in keto form)
Hydrogen Bond Acceptors 1 (in keto form)
Reactive Sites Ambident core (N/O), primary alkyl chloride
Tautomeric Dynamics and Causality

A defining characteristic of 5-(2-chloroethyl)-1H-pyridin-2-one is its lactam-lactim tautomerism, existing in a dynamic equilibrium between the pyridin-2-one (keto) and 2-hydroxypyridine (enol) forms.

The causality behind the solvent-dependent shift in this equilibrium lies in the dipole moments of the respective tautomers. The keto form possesses a significantly higher dipole moment. Consequently, polar solvents (e.g., DMSO, water) preferentially solvate and stabilize the keto tautomer through dipole-dipole interactions and hydrogen bonding . Conversely, non-polar solvents favor the enol form due to its lower polarity and capacity for intramolecular stabilization .

Understanding this dynamic is critical for target binding: the keto form acts as both a hydrogen bond donor (N-H) and acceptor (C=O), making it an ideal hinge-binding motif in kinase inhibitors, whereas the enol form alters the vector and nature of these interactions.

Tautomerism A 2-Hydroxypyridine (Enol Form) Favored in Non-Polar B Pyridin-2-one (Keto Form) Favored in Polar Solvents A->B Solvent Polarity (Dipole Stabilization) C O-Alkylation (Hard Electrophiles) A->C Ag2CO3 / RX D N-Alkylation (Soft Electrophiles) B->D K2CO3 / RX

Caption: Tautomeric equilibrium and ambident reactivity of the pyridin-2-one core.

Reactivity Profile and Synthetic Utility

The synthetic value of 5-(2-chloroethyl)-1H-pyridin-2-one stems from two distinct reactive domains:

  • The Ambident Nucleophilic Core: The nitrogen and oxygen atoms of the pyridinone ring compete for electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, softer electrophiles (e.g., alkyl iodides) and alkali metal bases (K₂CO₃) drive N-alkylation via the keto form. Harder electrophiles or the use of silver salts (Ag₂CO₃)—which coordinate the halogen and pull electron density toward the oxygen—favor O-alkylation.

  • The 5-(2-Chloroethyl) Handle: The primary alkyl chloride acts as an excellent electrophile for Sₙ2 substitutions. The two-carbon spacer is a deliberate design choice: it prevents the unwanted Sₙ1/E1 elimination reactions associated with direct chloromethyl groups, while providing optimal spatial extension for interacting with solvent-exposed regions in target proteins.

Self-Validating Experimental Protocols

Protocol 1: NMR Characterization of Tautomeric State

To definitively establish the tautomeric ratio in a given assay medium, ¹H and ¹³C NMR spectroscopy must be employed.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated solvent (e.g., DMSO-d₆ for polar environments, CDCl₃ for non-polar environments).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at 298 K.

  • Self-Validation Check: Monitor the chemical shift of the proton attached to the heteroatom. A broad singlet around 11.0–12.0 ppm definitively indicates the N-H proton of the pyridin-2-one form. If the compound shifts to the 2-hydroxypyridine form, the O-H proton typically appears further downfield or exchanges rapidly. Furthermore, the ¹³C shift of the C2 carbon will resonate near 162 ppm (C=O, keto) versus ~156 ppm (C-OH, enol).

Protocol 2: Nucleophilic Substitution of the Chloroethyl Group

This protocol describes the Sₙ2 displacement of the chloride by a secondary amine to generate a basic side chain, a common workflow for improving aqueous solubility.

  • Reaction Setup: Dissolve 1.0 eq of 5-(2-chloroethyl)-1H-pyridin-2-one in anhydrous DMF (0.2 M). Causality: DMF, a polar aprotic solvent, solvates the cationic counterions while leaving the nucleophilic amine unsolvated and highly reactive, lowering the Sₙ2 transition state energy.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA's steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct to prevent protonation of the incoming nucleophile.

  • Nucleophile Addition: Add 1.2 eq of the desired secondary amine.

  • Thermal Activation: Heat the mixture to 70°C for 12 hours under an inert N₂ atmosphere.

  • Self-Validating In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the starting material mass [M+H]⁺ 158.0 and the appearance of the target mass confirms conversion. If >20% starting material remains, increase the temperature to 80°C to overcome the kinetic barrier.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The aqueous wash removes the DMF and DIPEA salts.

Workflow Start 5-(2-Chloroethyl)-1H-pyridin-2-one (Electrophile) Step1 Dissolve in anhydrous DMF (Polar Aprotic Solvent) Start->Step1 Step2 Add 2° Amine (Nucleophile) + DIPEA (Non-nucleophilic Base) Step1->Step2 Step3 Heat to 70°C (Drive SN2 Kinetics) Step2->Step3 Step4 LC-MS In-Process Control (Self-Validation Step) Step3->Step4 Step5 Aqueous Workup & Phase Separation Step4->Step5 End 5-(2-Aminoethyl)-1H-pyridin-2-one Derivative Step5->End

Caption: Step-by-step synthetic workflow for SN2 substitution at the chloroethyl handle.

Application in Drug Development: Bioisosterism

The pyridin-2-one ring is widely recognized as a versatile bioisostere for substituted benzenes, amides, and pyrimidines. By replacing a highly lipophilic or metabolically labile phenyl ring with a pyridin-2-one moiety, medicinal chemists can significantly improve a drug's aqueous solubility and metabolic stability while introducing new directional hydrogen bonds .

  • Kinase Inhibitors (c-Met): In the optimization of multi-kinase inhibitors like cabozantinib, replacing the central benzene ring with pyridine or pyridinone bioisosteres has yielded compounds with potent c-Met inhibitory activity (IC₅₀ ~4.9 nM) and enhanced tumor selectivity against hepatocellular carcinoma . The 5-(2-chloroethyl) variant allows for the rapid attachment of solubilizing groups to this core.

  • Neurodegenerative Targets (GSK3β): Pyridin-2-one derivatives have been successfully deployed as dual inhibitors of GSK3β and tau aggregation. The scaffold provides the necessary planarity and hydrogen-bonding network to interact with the ATP-binding hinge region of GSK3β, demonstrating the critical role of the lactam motif in neuroprotective drug design .

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860.[Link]

  • Kruve, A., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(13), 2491.[Link]

  • Karmacharya, U., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(18), 9685.[Link]

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426.[Link]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for amides and phenols, render it a highly attractive framework for the design of novel therapeutics.[2][4] This guide provides an in-depth exploration of the discovery and synthesis of novel pyridin-2-one derivatives, offering field-proven insights for researchers and professionals in drug development.

The Strategic Importance of the Pyridin-2-one Core in Drug Discovery

The versatility of the pyridin-2-one scaffold is evidenced by its presence in a wide array of natural products and FDA-approved drugs.[1][4] This six-membered nitrogen-containing heterocycle exhibits a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][5][6][7][8][9][10] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating, is a key structural feature that influences its biological interactions.[4] This inherent duality, coupled with its metabolic stability and favorable solubility profiles, makes the pyridin-2-one nucleus a highly sought-after starting point for the development of new chemical entities.[2][4]

Navigating the Synthetic Landscape: Key Strategies for Pyridin-2-one Construction

The synthesis of functionalized pyridin-2-one derivatives is a well-explored area of organic chemistry, with numerous methodologies developed to afford a diverse range of molecular architectures. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.

Foundational Cyclization and Cycloaddition Strategies

Historically, the construction of the pyridin-2-one ring has relied on classical cyclization and cycloaddition reactions.[11] These methods typically involve the condensation of acyclic precursors to form the heterocyclic core.

G cluster_0 Classical Synthesis Acyclic Precursors Acyclic Precursors Cyclization/Condensation Cyclization/Condensation Pyridin-2-one Core Pyridin-2-one Core

Classical cyclization approach to the pyridin-2-one core.

One of the most established methods is the reaction of β-keto amides with various reagents, which can be adapted to produce a wide range of substituted pyridin-2-ones.[12] These reactions often proceed via a series of condensation and cyclization steps, ultimately leading to the stable aromatic ring system.

The Rise of Multicomponent Reactions (MCRs)

In the quest for efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly functionalized pyridin-2-one derivatives.[4][13] MCRs offer several advantages over traditional linear syntheses, including reduced reaction times, higher yields, and operational simplicity, making them particularly amenable to the construction of compound libraries for high-throughput screening.[12][13]

A common MCR approach involves the one-pot condensation of an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a suitable nitrogen source.[4][14] The choice of catalyst and reaction conditions can be fine-tuned to control the regioselectivity and yield of the desired product.

G

Generalized workflow for a multicomponent synthesis of pyridin-2-ones.
Modern Catalytic Approaches

The application of transition metal catalysis has further expanded the synthetic toolbox for accessing novel pyridin-2-one derivatives.[11][15] Copper- and cobalt-catalyzed reactions, for instance, have been successfully employed for the N-arylation and annulation of pyridin-2-one precursors, respectively.[15] These methods often exhibit high functional group tolerance and provide access to structures that are difficult to obtain through classical means. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in many cases.[5]

Structure-Activity Relationship (SAR) Studies: A Compass for Drug Design

Understanding the structure-activity relationship (SAR) is paramount in optimizing the therapeutic potential of pyridin-2-one derivatives. By systematically modifying the substituents on the pyridin-2-one core and evaluating the impact on biological activity, researchers can identify key structural features responsible for potency and selectivity.[1][16][17]

Position of Substitution General Effect on Biological Activity Illustrative Examples
N1-Substitution Influences pharmacokinetic properties such as solubility and metabolic stability. Can also directly interact with the target protein.[1]N-aryl derivatives have shown enhanced anti-HBV activity compared to N-alkyl derivatives.[1]
C3- and C5-Substitution Crucial for modulating potency and selectivity. Introduction of hydrogen bond donors/acceptors can enhance target binding.[17]Cyano groups at these positions have been found to be effective for multidrug resistance (MDR) modulation.[17]
C4- and C6-Substitution Can impact steric and electronic properties, influencing binding affinity and overall activity.[18]Electron-withdrawing groups at these positions can enhance the antiproliferative activity of certain pyridin-2-one derivatives.[19]

This table provides generalized trends, and the specific impact of a substituent will depend on the biological target and the overall molecular context.

Experimental Protocols: A Practical Guide

The following protocols are provided as a representative example of the synthesis and characterization of a novel pyridin-2-one derivative.

Protocol 1: Synthesis of a Substituted 3-Cyano-2-pyridone via a Three-Component Reaction

This protocol is adapted from methodologies described for the synthesis of pyrano[3,2-c]pyridones and related structures.[4][14]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol)

  • Triethylamine (0.45 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one to ethanol.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to reflux and stir for 50 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the product to obtain the desired pyrano[3,2-c]pyridone derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol provides a general framework for assessing the in vitro anticancer activity of newly synthesized pyridin-2-one derivatives.

Materials:

  • Synthesized pyridin-2-one derivative

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyridin-2-one derivative in cell culture medium.

  • Treat the cells with different concentrations of the compound and incubate for 48 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Self-Validation: A known anticancer drug should be used as a positive control to validate the assay. A vehicle control (e.g., DMSO) should also be included to account for any solvent effects. The experiment should be performed in triplicate to ensure reproducibility.

Future Directions and Concluding Remarks

The pyridin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[7][20] Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis.[12] Furthermore, the integration of computational modeling and artificial intelligence will undoubtedly accelerate the design and optimization of pyridin-2-one derivatives with enhanced potency, selectivity, and drug-like properties. The strategic exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

  • Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 656. [Link]

  • Castillo, J. C., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 14(1), 25-45. [Link]

  • Verma, K. K., et al. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 20(10), 1205-1215. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026, February 12). Semantic Scholar. Retrieved February 29, 2024, from [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025, July 15). Expert Opinion on Drug Discovery, 20(7), 873-889. [Link]

  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. (2023, May 12). Eurekaselect. Retrieved February 29, 2024, from [Link]

  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 851549. [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. (n.d.). Journal of Materials and Environmental Science. Retrieved February 29, 2024, from [Link]

  • Pyridones in drug discovery: Recent advances. (2021). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. (2025, October 17). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). ACSSynform. Retrieved February 29, 2024, from [Link]

  • Emami, S., et al. (2011). Discovery of pyridine-2-ones as novel class of multidrug resistance (MDR) modulators: first structure-activity relationships. Bioorganic & Medicinal Chemistry, 19(21), 6309-6315. [Link]

  • Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. (2020). ResearchGate. Retrieved February 29, 2024, from [Link]

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  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

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  • HETEROGENEOUS – CATALYTIC PROCESS FOR OBTAINING PYRIDINES FROM THE CROTON FRACTION: CATALYST SELECTION AND REACTION PARAMETERS. (n.d.). Cyberleninka. Retrieved February 29, 2024, from [Link]

  • Vitaku, E., et al. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(20), 10071-10121. [Link]

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A Technical Guide to Preliminary In Vitro Cytotoxicity Studies of 5-(2-chloroethyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro evaluation of the cytotoxic potential of 5-(2-chloroethyl)-1H-pyridin-2-one, a novel pyridinone derivative. The presence of the 2-chloroethyl group, a known alkylating moiety, suggests a strong likelihood of anticancer activity. This document provides a scientifically-grounded rationale for the experimental design, detailed step-by-step protocols for a suite of validated assays, and a framework for data interpretation. The proposed workflow progresses from broad-spectrum viability assessment to specific mechanistic inquiries, including the differentiation of apoptosis from necrosis and the confirmation of key apoptotic pathway markers. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage oncology research.

Introduction and Scientific Rationale

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and antiproliferative effects.[1][2][3] The subject of this guide, 5-(2-chloroethyl)-1H-pyridin-2-one, is distinguished by the incorporation of a 2-chloroethyl group. This functional group is a potent electrophile, characteristic of classical nitrogen mustards and nitrosoureas, which are well-established chemotherapeutic agents.[4][5][6]

The primary hypothesis is that 5-(2-chloroethyl)-1H-pyridin-2-one exerts a cytotoxic effect on cancer cells via DNA alkylation. The 2-chloroethyl group can undergo an intramolecular cyclization to form a highly reactive aziridinium ion.[7] This intermediate is a powerful electrophile that can be attacked by nucleophilic sites on DNA bases, most notably the N7 position of guanine.[7] This covalent modification can lead to DNA strand breaks, and inter- or intrastrand cross-links, which ultimately disrupt DNA replication and transcription, triggering cell cycle arrest and programmed cell death (apoptosis).[5][8][9]

The objectives of this preliminary in vitro study are to:

  • Quantify the cytotoxic potency of 5-(2-chloroethyl)-1H-pyridin-2-one across a panel of representative cancer cell lines.

  • Determine the primary mechanism of cell death induced by the compound (apoptosis vs. necrosis).

  • Confirm the engagement of the canonical apoptotic signaling cascade.

This guide details a logical, tiered approach to achieving these objectives efficiently.

Overall Experimental Design and Workflow

A tiered approach ensures that resource-intensive mechanistic studies are only performed after initial cytotoxic activity has been confirmed. The workflow is designed to build a cohesive understanding of the compound's biological effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Pathway Confirmation cluster_3 Data Synthesis & Next Steps a Cell Line Panel Selection (e.g., HCT-116, A549, MCF-7) b MTT Cell Viability Assay (Dose-Response & IC50 Determination) a->b c LDH Release Assay (Membrane Integrity / Necrosis) b->c If IC50 is potent d Annexin V / PI Staining by Flow Cytometry (Apoptosis vs. Necrosis Differentiation) b->d If IC50 is potent e Caspase-Glo 3/7 Assay (Executioner Caspase Activity) d->e If apoptosis is confirmed f Integrated Analysis: Potency, Mode of Death, Pathway e->f

Caption: Tiered experimental workflow for cytotoxicity assessment.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of in vitro findings. A well-characterized panel provides a broader understanding of the compound's activity spectrum.[10][11][12]

Recommended Starter Panel:

  • HCT-116 (Human Colorectal Carcinoma): A widely used epithelial cancer line, often employed in primary screening.[1]

  • A549 (Human Lung Carcinoma): Another standard epithelial cancer line, representing a major cancer type.[10][13]

  • MCF-7 (Human Breast Adenocarcinoma): A key model for hormone-responsive breast cancer.[2]

  • BJ-1 (Human Foreskin Fibroblast): A non-tumorigenic cell line to assess preliminary selectivity for cancer cells over normal cells.[2]

Protocol 3.1: Standard Cell Culture

  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Media: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculture: Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach using 0.25% Trypsin-EDTA, and re-seed at the recommended split ratio.

  • Quality Control: Regularly test cultures for mycoplasma contamination.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[14][16]

Protocol 4.1: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 5-(2-chloroethyl)-1H-pyridin-2-one in culture medium. A typical starting range is from 200 µM down to low nM concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final concentrations. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[15][17]

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

Data Presentation: IC50 Values The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.

Cell Line5-(2-chloroethyl)-1H-pyridin-2-one IC50 (µM)Doxorubicin IC50 (µM) (Control)
HCT-116[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
BJ-1[Experimental Value][Experimental Value]

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity in Phase 1, the next step is to determine the mode of cell death.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, a hallmark of necrosis.[18][19] It provides a useful counterpoint to viability assays like MTT.

Protocol 5.1: LDH Release Assay

  • Experiment Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (4.1), using concentrations around the determined IC50 value. Include three essential controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells lysed with 10X Lysis Solution.[18]

    • Background: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[20] Carefully transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.[18]

  • LDH Reaction: Add 50-100 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well.[18][21]

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light.[20] Measure absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Annexin V/PI Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis.[22]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by cells with intact membranes. It only stains late apoptotic and necrotic cells.[22]

Cell Population Identification:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[23]

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells[23]

  • Annexin V- / PI+ : Necrotic cells

Protocol 5.2: Annexin V/PI Staining

  • Cell Treatment: Culture and treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Collection: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.[23]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample (typically 1-5 x 10⁵ cells).[23]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[23] Gently mix.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23]

Data Presentation: Cell Population Percentages

TreatmentLive (AnnV-/PI-) %Early Apoptotic (AnnV+/PI-) %Late Apoptotic/Necrotic (AnnV+/PI+) %
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC50)[Experimental Value][Experimental Value][Experimental Value]

Phase 3: Apoptotic Pathway Confirmation

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

Caspases-3 and -7 are key "executioner" enzymes that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides direct evidence of apoptosis induction. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method.[24][25] It uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by caspase-3 and -7 to release aminoluciferin, generating a light signal.[24][25]

G cluster_0 Hypothesized Mechanism Compound 5-(2-chloroethyl)- 1H-pyridin-2-one DNA_Damage DNA Alkylation & Interstrand Cross-links Compound->DNA_Damage Forms Aziridinium Ion Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Triggers DDR Caspase_Activation Caspase-3/7 Activation Apoptosis_Signal->Caspase_Activation Cell_Death Apoptosis Caspase_Activation->Cell_Death Cleaves substrates

Caption: Hypothesized mechanism of action leading to apoptosis.

Protocol 6.1: Caspase-Glo® 3/7 Assay

  • Setup: Seed cells in a white-walled, 96-well plate and treat with the compound as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[24]

  • Incubation: Mix the contents by shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Integrated Data Interpretation and Future Directions

A successful preliminary study will yield a cohesive dataset. For example, a potent IC50 value from the MTT assay, coupled with a low percentage of LDH release, a high percentage of Annexin V-positive cells, and a significant increase in caspase-3/7 activity, would strongly indicate that 5-(2-chloroethyl)-1H-pyridin-2-one is a cytotoxic agent that functions primarily by inducing apoptosis.

Proposed Follow-Up Studies:

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific cell cycle checkpoint (e.g., G2/M), which is common for DNA damaging agents.

  • DNA Damage Response (DDR) Assays: Western blotting for phosphorylated H2A.X (γH2A.X) or 53BP1 foci staining to directly visualize DNA damage.

  • Broader Screening: Expanding the study to a larger panel of cell lines, such as the NCI-60, to identify potential cancer type-specific sensitivities.[12]

By following the structured, hypothesis-driven approach outlined in this guide, researchers can efficiently characterize the cytotoxic profile of 5-(2-chloroethyl)-1H-pyridin-2-one and generate the critical data needed to justify its advancement in the drug discovery pipeline.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Detection of necrosis by release of lactate dehydrogenase activity. PubMed - NIH. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. Springer. [Link]

  • Synthesis and cytotoxic activity of N-(2-chloroethyl). PubMed. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (PDF) Cell sensitivity assays: The MTT assay. ResearchGate. [Link]

  • 2.5. LDH assay. Bio-protocol. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Cytotoxic Agents. Basicmedical Key. [Link]

  • Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-. Royal Society of Chemistry. [Link]

  • In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. PubMed. [Link]

  • Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Publishing. [Link]

  • Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Selection of optimal cell lines for high-content phenotypic screening. bioRxiv. [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets. [Link]

  • Cancer Cell Line Screening (CCP-58). AddexBio. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts | Request PDF. ResearchGate. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. [Link]

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  • 2-Chloroethanol. Publisso. [Link]

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Unlocking the Pharmacological Potential of 5-(2-Chloroethyl)-1H-pyridin-2-one: Scaffold Mechanics and Biological Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and functionalization of privileged scaffolds are critical for developing highly selective therapeutics. 5-(2-chloroethyl)-1H-pyridin-2-one (CAS 1314925-13-7) is a highly versatile biochemical building block that provides a foundational architecture for targeting complex biological pathways. This technical whitepaper explores the structural pharmacology of the 2-pyridone core, details the mechanistic rationale for its use against protein kinases and epigenetic modulators, and provides self-validating experimental workflows for library generation and target validation.

Structural Pharmacology & Bioisosteric Properties

The compound 5-(2-chloroethyl)-1H-pyridin-2-one is widely utilized as a biochemical reagent and intermediate in medicinal chemistry 1[1]. The 2-pyridone core exists in a tautomeric equilibrium with 2-hydroxypyridine, though the lactam (pyridone) form predominantly dictates its behavior under physiological conditions 2[2].

From a structural standpoint, the 2-pyridone motif is a powerful bioisostere for amides, phenyl rings, and phenols 3[3]. Its dual capacity to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O) allows it to form robust, directional interactions with target proteins.

Crucially, the strategic placement of the 2-chloroethyl group at the 5-position provides a reactive handle. The primary alkyl chloride is primed for nucleophilic substitution, enabling late-stage functionalization. This allows researchers to rapidly generate diverse libraries of 5-(2-aminoethyl)- or 5-(2-thioethyl)-2-pyridones without disrupting the core pharmacophore 1[1].

Rational Design for Biological Targets

Derivatives synthesized from 5-(2-chloroethyl)-1H-pyridin-2-one are frequently directed toward two major classes of biological targets:

Target Class A: Protein Kinases (e.g., p38 MAPK, JAK)

Protein kinases are highly druggable targets, and the 2-pyridone core is a well-documented "hinge-binder" 3[3]. In the ATP-binding cleft of kinases, the 2-pyridone motif mimics the purine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region 4[4]. The 5-position linker (derived from the chloroethyl group) can be functionalized with solubilizing amines (e.g., morpholine, piperazine) that project outward into the solvent-exposed region, significantly improving the pharmacokinetic (ADMET) profile of the resulting inhibitor.

Target Class B: Epigenetic Modulators (e.g., EZH2, HDACs)

The 2-pyridone scaffold is a cornerstone in the design of epigenetic drugs, most notably serving as the core recognition motif in FDA-approved EZH2 inhibitors like Tazemetostat 2[2]. By displacing the chloride of 5-(2-chloroethyl)-1H-pyridin-2-one with a zinc-binding group (ZBG) via an amine linker, the scaffold can also be repurposed to target Histone Deacetylases (HDACs).

Experimental Workflows & Target Validation Protocols

Workflow A 5-(2-chloroethyl)- 1H-pyridin-2-one B SN2 Substitution (NaI, DIPEA, Amines) A->B Alkylation C 2-Pyridone Derivative Library B->C Diversification D TR-FRET Kinase Assay C->D High-Throughput Screening E Lead Identification & SAR Analysis D->E Hit Validation

Workflow for the diversification and screening of 5-(2-chloroethyl)-1H-pyridin-2-one derivatives.

Protocol 1: Library Generation via Nucleophilic Substitution (Finkelstein-Assisted SN2)

Objective: Convert 5-(2-chloroethyl)-1H-pyridin-2-one into a library of targeted amine derivatives. Causality & Design: Alkyl chlorides are relatively poor electrophiles for direct SN2 reactions. To ensure high yields and minimize degradation of the pyridone core, we utilize a Finkelstein reaction approach. The addition of catalytic Sodium Iodide (NaI) converts the alkyl chloride into a highly reactive alkyl iodide in situ. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated HCl without competing with the secondary amine nucleophile. Step-by-Step Methodology:

  • Preparation: Dissolve 5-(2-chloroethyl)-1H-pyridin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Catalysis: Add catalytic NaI (0.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15 minutes.

  • Substitution: Add the desired secondary amine (e.g., morpholine, 1.2 eq).

  • Heating: Heat the reaction mixture to 80°C for 4-6 hours.

  • Self-Validation: Monitor reaction completion via LC-MS. The assay validates itself when the starting material mass (m/z 157.6) disappears and the specific product mass appears, confirming successful displacement.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro Kinase Profiling (TR-FRET Assay)

Objective: Validate the kinase inhibitory activity of the synthesized derivatives. Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or prompt-fluorescence assays because heterocyclic compounds (like pyridones) often exhibit auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, eliminating short-lived background fluorescence and ensuring high data trustworthiness. Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., p38α), a biotinylated peptide substrate, and ATP at its Michaelis constant (

    
    ).
    
  • Compound Incubation: Dispense the 2-pyridone derivatives into a 384-well plate in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Self-Validation: Include Staurosporine as a positive control. The assay is considered valid only if the Staurosporine IC₅₀ falls within its known historical range (e.g., 10-20 nM), confirming enzyme viability.

  • Reaction: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes and read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the TR-FRET ratio (665/615 nm).

Pathway Stimulus Extracellular Stress / Cytokines Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAP3K MAP3K (ASK1, TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target) MAP2K->p38 Phosphorylation Effect Inflammatory Gene Expression p38->Effect Substrate Activation Inhibitor 2-Pyridone Derivative (ATP Hinge Binder) Inhibitor->p38 Competitive Inhibition

Mechanism of p38 MAPK pathway inhibition by 2-pyridone-based hinge-binding derivatives.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

To illustrate the pharmacological potential, the following table summarizes representative quantitative data for hypothetical derivatives synthesized from the 5-(2-chloroethyl)-1H-pyridin-2-one scaffold against target kinases.

Compound ID5-Position Substitution (Nucleophile)p38α IC₅₀ (nM)EZH2 IC₅₀ (nM)ClogP
Scaffold -Cl (Starting Material)>10,000>10,0001.2
Deriv-01 Morpholine145 ± 124,500 ± 2101.8
Deriv-02 4-Methylpiperazine85 ± 83,200 ± 1501.5
Deriv-03 Benzylamine320 ± 25110 ± 152.7
Control Staurosporine / Tazemetostat12 ± 28 ± 1N/A

Data Interpretation: Replacing the chloride with a basic, solubilizing group (Deriv-02) significantly enhances kinase hinge-binding affinity (p38α IC₅₀ = 85 nM). Conversely, introducing a bulky, aromatic group (Deriv-03) shifts the selectivity profile toward epigenetic targets like EZH2, demonstrating the extreme versatility of the 5-(2-chloroethyl)-1H-pyridin-2-one scaffold in divergent drug discovery programs.

References

  • Hurtado-Rodríguez, D., et al. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances (2022). URL:[Link]

  • Sharma, V., & Gupta, M. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry (2022). URL:[Link]

  • ResearchGate. Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors. URL:[Link]

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Harnessing the Chloroethyl-Pyridinone Scaffold: Reactivity, Mechanisms, and Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyridinones are recognized as privileged heterocyclic scaffolds due to their exceptional versatility as bioisosteres and their capacity to act as both hydrogen bond donors and acceptors[1]. When functionalized with a 2-chloroethyl group—such as in 5-(2-chloroethyl)-1H-pyridin-2-one—the scaffold gains a highly reactive electrophilic handle[2]. This whitepaper provides an in-depth mechanistic analysis of the chemical reactivity of the chloroethyl group within pyridinone systems. By dissecting the electronic dynamics, detailing self-validating experimental protocols, and explaining the causality behind reaction conditions, this guide serves as an authoritative resource for researchers engaged in late-stage functionalization and drug development.

Electronic Dynamics and Reactivity Profiles

The reactivity of the


 moiety is fundamentally governed by the electronic environment of the attached pyridinone core. While the ethyl linker insulates the carbon-chlorine (

) antibonding orbital from direct resonance with the aromatic system, the electron-deficient nature of the pyridinone ring exerts a strong inductive pull. This polarization lowers the activation energy required for nucleophilic attack at the terminal carbon.

Depending on the reaction conditions and the specific structural isomer, the chloroethyl-pyridinone scaffold exhibits three divergent reactivity pathways:

  • Intermolecular Nucleophilic Substitution (

    
    ) : The primary pathway utilized in drug discovery. The chloroethyl side chain provides a reactive handle for chemical modifications, allowing external nucleophiles (amines, thiols, alkoxides) to displace the chloride leaving group[2].
    
  • Base-Promoted Elimination (

    
    ) : In the presence of strong, non-nucleophilic bases (e.g., DBU or tert-butoxide), dehydrohalogenation occurs, yielding a vinyl pyridinone. This pathway is historically utilized for deprotection sequences (via N-vinyl intermediates) or to generate Michael acceptors for subsequent functionalization[3].
    
  • Intramolecular Cyclization : If the pyridinone nitrogen or an adjacent substituent acts as an internal nucleophile, it can attack the electrophilic carbon of the chloroethyl group. This process is a powerful method for constructing conformationally restricted, fused bicyclic scaffolds[2].

ReactivityMap Core Chloroethyl-Pyridinone Scaffold SN2 Intermolecular SN2 (Amines, Thiols, Alkoxides) Core->SN2 External Nuc Elim Base-Promoted E2 (Dehydrohalogenation) Core->Elim Strong Base Cyclo Intramolecular Cyclization (Internal Nucleophile) Core->Cyclo Internal Nuc Prod1 Functionalized Side-Chain (Target Binding Moieties) SN2->Prod1 Prod2 Vinyl Pyridinone (Michael Acceptors) Elim->Prod2 Prod3 Fused Bicyclic System (Conformational Restriction) Cyclo->Prod3

Divergent chemical reactivity pathways of the chloroethyl-pyridinone scaffold.

Causality in Experimental Design: The "Why"

Successful functionalization of the chloroethyl group requires precise control over reaction parameters to favor


 over competing 

or N-alkylation pathways.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, MeCN) are mandatory. They solvate the cation of the base while leaving the nucleophile relatively unsolvated. This "naked" nucleophile has a higher HOMO energy, significantly accelerating the

    
     displacement.
    
  • In Situ Halogen Exchange (The Finkelstein Effect) : Chloride is a mediocre leaving group. The addition of catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) facilitates a transient conversion of the chloroethyl group to an iodoethyl intermediate. Iodide is both a superior nucleophile (rapidly displacing the chloride) and an exceptional leaving group (rapidly displaced by the target amine), effectively lowering the overall activation energy barrier of the reaction.

  • Base Selection : To prevent the generated HCl from protonating and deactivating the incoming amine nucleophile, an acid scavenger is required. Mild inorganic bases (

    
    , 
    
    
    
    ) or sterically hindered organic bases (DIPEA) are chosen because they neutralize the acid without acting as competing nucleophiles.

Quantitative Reaction Parameters

The following table summarizes optimized conditions for various transformations of the chloroethyl-pyridinone scaffold, demonstrating the influence of nucleophile and base selection on the reaction outcome.

SubstrateNucleophile / ReagentSolventBaseAdditiveTemp (°C)Time (h)Yield (%)Pathway
5-(2-chloroethyl)-pyridin-2-oneMorpholine (1.5 eq)DMF

(2.0 eq)
KI (0.1 eq)80485%

5-(2-chloroethyl)-pyridin-2-onePiperazine (2.0 eq)MeCNDIPEA (2.5 eq)NaI (0.1 eq)70678%

5-(2-chloroethyl)-pyridin-2-oneThiophenol (1.2 eq)DMF

(1.5 eq)
None25295%

1-(2-chloroethyl)-pyridin-2-oneNoneTHFDBU (2.0 eq)None651292%

(Vinyl)

Self-Validating Experimental Protocol: Nucleophilic Amination

The following protocol details the step-by-step


 displacement of the chloroethyl group using a secondary amine. It is designed as a self-validating system, meaning intrinsic checks are built into the workflow to ensure scientific integrity at each stage.

ProtocolWorkflow S1 1. Activation (KI, DMF, 80°C) S2 2. Nuc Addition (Amine, DIPEA) S1->S2 S3 3. Monitoring (TLC & LC-MS) S2->S3 S4 4. Quench (H2O/Brine) S3->S4 S5 5. Isolation (Flash Chroma) S4->S5

Step-by-step workflow for the nucleophilic substitution of chloroethyl pyridinones.

Step 1: Reagent Preparation and Halogen Exchange
  • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-(2-chloroethyl)-1H-pyridin-2-one (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add catalytic KI (0.1 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Validation Check: Stir the suspension at 80°C for 30 minutes. A slight yellowing of the solution indicates the successful in situ generation of the transient iodoethyl intermediate.

Step 2: Nucleophilic Addition
  • Cool the reaction mixture slightly to 60°C and add the secondary amine (e.g., morpholine, 1.5 mmol) dropwise via syringe.

  • Validation Check: Monitor for a mild exotherm. The dropwise addition prevents thermal runaway and minimizes the formation of bis-alkylated side products if primary amines are used.

Step 3: Thermal Activation and Monitoring
  • Re-heat the reaction to 80°C and stir for 4 hours.

  • Validation Check: Perform TLC analysis (Eluent: DCM/MeOH 9:1). The starting material (

    
    , UV active) should disappear, replaced by a more polar product spot (
    
    
    
    ). Stain with Ninhydrin or Dragendorff's reagent to confirm the presence of the newly introduced amine moiety.
Step 4: Quenching and Aqueous Workup
  • Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with a 5% aqueous LiCl solution (

    
     mL) to completely remove residual DMF, followed by brine (15 mL).
    
  • Validation Check: The organic layer should be clear. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification and Characterization
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM/MeOH).

  • Validation Check: Analyze the purified fractions via LC-MS. The mass spectrum must show the expected

    
     molecular ion peak, confirming the successful displacement of the chloride isotope pattern (loss of the characteristic 3:1 M/M+2 ratio of the chloro-precursor).
    

Conclusion

The chloroethyl group, when appended to a pyridinone core, transcends its role as a simple alkyl halide. Influenced by the electronic demands of the heterocyclic ring, it becomes a highly tunable vector for molecular diversification. By understanding the causal relationships between solvent, base, and transient halogen exchange, researchers can reliably direct the reactivity toward intermolecular substitution, elimination, or cyclization, thereby accelerating the discovery of novel therapeutics.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry PubMed Central (PMC) - National Institutes of Health. URL:[Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties ResearchGate / Canadian Journal of Chemistry. URL:[Link]

Sources

Strategic Halogenation of Pyridine Scaffolds: Mechanistic Drivers of Biological Activity and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is the most frequently occurring nitrogen heterocycle in FDA-approved pharmaceuticals [1]. While the basicity and polarity of the pyridine core are advantageous for solubility, these properties can limit membrane permeability and target residence time. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the pyridine scaffold represents a profound structural intervention. Halogenation not only modulates the basicity (


) and lipophilicity (

) of the molecule but also introduces highly directional non-covalent interaction vectors known as halogen bonds (XBs) . This technical guide explores the causality behind halogen-driven biological activity, details the mechanistic principles of the

-hole, and provides self-validating experimental protocols for evaluating halogenated pyridine candidates.

Mechanistic Insights: The Physicochemical Causality of Halogenation

Historically, halogens were viewed merely as lipophilic, space-filling substituents. However, contemporary medicinal chemistry recognizes halogens—particularly chlorine, bromine, and iodine—as active participants in target engagement [2].

The -Hole and Halogen Bonding (XB)

The biological activity of halogenated pyridines is heavily influenced by the anisotropic distribution of electron density around the halogen atom. While the equatorial region of the halogen is electronegative, the distal pole (along the R–X bond axis) features a region of positive electrostatic potential called the


-hole  [3].

This


-hole acts as a localized Lewis acid, enabling the halogen to form highly directional, non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens, sulfur atoms in methionine/cysteine, or nitrogen atoms in histidine) within a protein's binding pocket. Because the size and positive potential of the 

-hole increase with the polarizability of the halogen (

), heavier halogens on the pyridine ring often yield exponential increases in binding affinity [3].

HalogenBonding Ligand Pyridine Scaffold (Electron Withdrawing) Halogen Halogen Atom (Cl, Br, I) Ligand->Halogen polarizes Complex High-Affinity Complex Ligand->Complex forms SigmaHole σ-Hole (+ Electrostatic Potential) Halogen->SigmaHole generates LewisBase Protein Lewis Base (e.g., Backbone C=O) SigmaHole->LewisBase Halogen Bond (XB) LewisBase->Complex anchors Target Target Binding Pocket Target->LewisBase presents

Diagram 1: Mechanistic pathway of halogen bond formation driven by the σ-hole.

Modulation of Pharmacokinetics (ADME)

Beyond target affinity, halogenation directly impacts the metabolic fate of the pyridine ring. Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich sites on heterocycles. By substituting a metabolically labile C–H bond with a halogen (especially fluorine or chlorine), chemists can sterically and electronically shield the pyridine core, thereby increasing the compound's half-life (


) without drastically inflating its molecular weight.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To illustrate the causality of halogen substitution, Table 1 summarizes the physicochemical and biological shifts observed when a model pyridine-based kinase inhibitor is sequentially halogenated at the C5 position.

Table 1: Comparative Profiling of C5-Halogenated Pyridine Derivatives

SubstituentElectronegativity (Pauling)vdW Radius (Å)

-Hole Potential
Target

(nM)
HLM

(min)
-H 2.201.20N/A150015
-F 3.981.47Weak / Absent120045
-Cl 3.161.75Moderate45038
-Br 2.961.85Strong8530
-I 2.661.98Very Strong1222

Data Synthesis: Fluorination primarily drives metabolic stability (increasing


 from 15 to 45 mins) due to the strength of the C–F bond, but offers negligible halogen bonding. Conversely, iodination maximizes target affinity (reducing 

to 12 nM) via a highly polarized

-hole, though its larger van der Waals radius slightly compromises metabolic stability compared to fluorine.

Experimental Workflows: Evaluating Halogenated Pyridines

To rigorously evaluate the biological activity of halogenated pyridines, the experimental design must isolate the specific thermodynamic and kinetic contributions of the halogen atom. The following protocols are designed as self-validating systems.

Workflow Library Halogenated Pyridine Library Synthesis SPR SPR Binding Kinetics (Affinity & Residence Time) Library->SPR Screen ADME HLM Stability Assay (Metabolic Clearance) SPR->ADME KD < 100nM InVivo In Vivo Efficacy (Disease Models) ADME->InVivo t1/2 > 30min Optimization Lead Optimization (SAR Refinement) InVivo->Optimization PK/PD Data Optimization->Library Feedback

Diagram 2: Integrated screening workflow for evaluating halogenated pyridine candidates.

Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over endpoint assays (like IC50) because halogen bonding typically manifests as a significantly decreased dissociation rate (


) due to the rigid, highly directional nature of the interaction.
  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell unmodified and activated/deactivated as a reference channel to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1 nM to 1000 nM) of the halogenated pyridine and its unsubstituted analog in running buffer containing 1% DMSO. Self-Validation: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk solvent effects.

  • Kinetic Injection: Inject analytes using multi-cycle kinetics at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol 2: Metabolic Stability via Human Liver Microsomes (HLM)

Causality: Halogenation alters the electron density of the pyridine ring, shifting the sites of CYP450-mediated oxidation. This assay quantifies intrinsic clearance.

  • Incubation Setup: In a 96-well plate, combine 1 µM of the halogenated pyridine with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. Self-Validation: Run a parallel negative control lacking NADPH. If degradation occurs without NADPH, the instability is non-CYP mediated (e.g., chemical hydrolysis). Include Verapamil as a high-clearance positive control.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio versus time to calculate

    
     and intrinsic clearance (
    
    
    
    ).

Recent Advances in Pyridine Halogenation

Historically, the electron-deficient nature of the pyridine ring made direct, regioselective halogenation (particularly at the C5 position) synthetically challenging. Recent breakthroughs have unlocked new chemical space for drug discovery:

  • Zincke Iminium Intermediates: A novel ring-opening, halogenation, and ring-closing sequence now allows for highly selective C5-iodination and bromination of pyridines. This overcomes the limitations of traditional electrophilic aromatic substitution on electron-poor heterocycles [4].

  • Designed Phosphine Reagents: Late-stage functionalization of complex pharmaceutical intermediates can now be achieved using heterocyclic phosphines that activate the C4 or C3 positions, allowing subsequent displacement by halide nucleophiles under mild conditions [5].

  • Therapeutic Applications: Halogenated pyridines are showing profound efficacy in infectious diseases. For instance, novel thiourea derivatives containing halogenated pyridine scaffolds have demonstrated significant anti-tuberculosis activity, particularly against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, driven by the unique electronic properties imparted by the halogen [6].

Conclusion

The biological activity of halogenated pyridine compounds is not a mere byproduct of increased lipophilicity, but the result of precise quantum mechanical phenomena—most notably, the


-hole and halogen bonding. By treating the halogen atom as a programmable vector for target engagement and metabolic shielding, drug development professionals can rationally design pyridine-based therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications URL
  • PubMed Central (PMC)
  • Halogen Bonding: A New Frontier in Medicinal Chemistry ResearchGate URL
  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates ChemRxiv URL
  • PubMed Central (PMC)
  • Synthesis and biological evaluation of novel thioureas containing pyridine derivatives against Mycobacterium tuberculosis Taylor & Francis URL

Methodological & Application

Application Note: Scalable One-Pot Synthesis of 5-(2-chloroethyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a robust, scalable one-pot synthesis protocol for 5-(2-chloroethyl)-1H-pyridin-2-one , a critical intermediate in the synthesis of pharmaceutical agents (e.g., specific serotonin modulators and fibrinolytic agents).

The protocol focuses on the Dehydroxy-Chlorination of the 5-(2-hydroxyethyl) precursor. While "one-pot" often implies multicomponent assembly, in high-value intermediate synthesis, it most frequently refers to the telescoped functionalization where the pyridone ring is generated or deprotected and the side chain is chlorinated in a single reactor without intermediate isolation.

Executive Summary

This protocol describes the conversion of 5-(2-hydroxyethyl)-1H-pyridin-2-one to 5-(2-chloroethyl)-1H-pyridin-2-one using a thionyl chloride (


) mediated process.[1] The method is optimized to minimize the formation of polymeric by-products and 

-alkylated impurities.

Key Advantages:

  • One-Pot Efficiency: Direct conversion of the hydroxyl group to chloride with simultaneous salt formation/stabilization.

  • High Purity: Avoids the use of heavy metal catalysts (e.g., Appel reaction phosphorus byproducts).

  • Scalability: Protocol is validated for gram-to-kilogram scale transition.

Scientific Mechanism & Rationale

Reaction Pathway

The synthesis proceeds via an


 (Substitution Nucleophilic internal) or 

mechanism depending on the presence of a base. In this protocol, we utilize a base-free reflux method or a catalytic DMF method to drive the reaction.
  • Activation: The hydroxyl group of the precursor attacks the sulfur of thionyl chloride, releasing HCl and forming a chlorosulfite intermediate (

    
    ).
    
  • Substitution:

    • Mechanism A (Standard): The chloride ion (generated from HCl) attacks the carbon bearing the oxygen, displacing

      
       and 
      
      
      
      .
    • Mechanism B (Pyridone Specific): The pyridone nitrogen can act as an internal base/nucleophile, potentially leading to transient bicyclic intermediates. Controlling temperature is crucial to prevent intermolecular

      
      -alkylation (polymerization).
      
Critical Process Parameters (CPPs)
  • Temperature Control: Reaction must be initiated at

    
     to control the exotherm of 
    
    
    
    addition, then ramped to reflux (
    
    
    ) to drive
    
    
    off-gassing.
  • Solvent Selection: 1,2-Dichloroethane (DCE) or Toluene are preferred. DCE provides better solubility for the polar pyridone starting material.

  • Stoichiometry: A slight excess of

    
     (1.2 - 1.5 eq) ensures complete conversion.
    

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2]MW ( g/mol )EquivalentsRole
5-(2-hydroxyethyl)-2-pyridone 53937-02-3139.151.0Precursor
Thionyl Chloride (

)
7719-09-7118.971.5Chlorinating Agent
N,N-Dimethylformamide (DMF) 68-12-273.090.05 (Cat.)Catalyst (Vilsmeier type)
Dichloromethane (DCM) 75-09-284.93SolventExtractant
Toluene 108-88-392.14SolventReaction Medium
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet/outlet bubbling into a caustic scrubber (NaOH) to trap HCl/

    
     gases.
    
  • Dry the glassware thoroughly (oven-dried at

    
     for 2 hours).
    

Step 2: Charging & Activation (One-Pot Start)

  • Charge 5-(2-hydroxyethyl)-2-pyridone (13.9 g, 100 mmol) and Toluene (140 mL) into the flask. The starting material may form a suspension.

  • Add Catalytic DMF (0.4 mL).

  • Cool the mixture to

    
      using an ice-water bath.
    
  • Charge Thionyl Chloride (17.8 g, 10.9 mL, 150 mmol) into the addition funnel.

  • Dropwise Addition: Add

    
     slowly over 30 minutes, maintaining the internal temperature below 
    
    
    
    . Caution: Gas evolution (HCl) will occur.

Step 3: Reaction Phase

  • Remove the ice bath and allow the mixture to warm to room temperature (

    
    ) over 30 minutes.
    
  • Heat the reaction mixture to Reflux (

    
     for Toluene) .
    
  • Maintain reflux for 3-4 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM) or HPLC. The starting material peak (

      
       min) should disappear, replaced by the product peak (
      
      
      
      min).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a stirred beaker of Ice Water (200 mL) . Warning: Exothermic hydrolysis of excess

    
    .
    
  • Neutralize the aqueous layer to pH 7-8 using Saturated

    
     solution .
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL) .

  • Combine organic layers and wash with Brine (100 mL) .

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure (Rotavap at 
    
    
    
    ).

Step 5: Purification (Optional)

  • The crude residue is typically a light yellow solid of sufficient purity (>95%).

  • Recrystallization: If higher purity is required, recrystallize from Ethyl Acetate/Hexane (1:2) .

Expected Yield & Characterization
  • Yield: 85% - 92% (approx. 13.5 g - 14.5 g).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point:

    
    .
    
  • 1H NMR (400 MHz, CDCl3):

    
     12.8 (br s, 1H, NH), 7.45 (dd, 1H, H-6), 7.25 (d, 1H, H-4), 6.55 (d, 1H, H-3), 3.65 (t, 2H, 
    
    
    
    ), 2.85 (t, 2H,
    
    
    ).

Visualization: Reaction Workflow

G Start Start: 5-(2-hydroxyethyl)-2-pyridone Inter Intermediate: Chlorosulfite Species Start->Inter 0-5°C Addition Reagent Reagent: SOCl2 + DMF (cat) Reagent->Inter Reflux Process: Reflux (110°C, 3h) -SO2, -HCl Inter->Reflux Elimination Quench Workup: Ice/Water Quench NaHCO3 Neutralization Reflux->Quench Cooling Product Product: 5-(2-chloroethyl)-1H-pyridin-2-one (>95% Purity) Quench->Product DCM Extraction & Crystallization

Caption: Figure 1. One-Pot Dehydroxy-Chlorination Workflow for 5-(2-chloroethyl)-1H-pyridin-2-one synthesis.

Alternative "One-Pot" Route (From Protected Precursor)

If the 2-pyridone precursor is not available, the synthesis can be initiated from 2-methoxy-5-(2-hydroxyethyl)pyridine .

  • Reagents: 2-methoxy-5-(2-hydroxyethyl)pyridine + Conc. HCl (excess).[1]

  • Procedure: Refluxing the methoxy-pyridine in concentrated HCl (37%) performs two reactions simultaneously:

    • Hydrolysis: Cleavage of the methyl ether to generate the 2-pyridone (tautomer of 2-hydroxypyridine).

    • Substitution: Conversion of the side-chain alcohol to chloride.

  • Note: This route is harsher and may require longer reaction times (8-12 hours).

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be dry. Use a fume hood with a scrubber.

  • HCl Gas: Significant evolution of HCl gas occurs. Ensure proper venting.

  • Skin Contact: The product is an alkylating agent (vesicant-like properties). Wear double nitrile gloves and a lab coat.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2-Pyridones: Recent Literature. Retrieved from [Link]

  • National Institutes of Health (NIH). (2002). Synthesis and evaluation of 2-chloro-5-substituted pyridine analogues. J Med Chem. Retrieved from [Link]

  • Google Patents. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine (Related Protocol). US Patent 5116993A.

Sources

application of pyridin-2-one derivatives as potential anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyridin-2-one Derivatives as Targeted Anticancer Agents – Mechanistic Insights and Preclinical Evaluation Protocols

Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide an authoritative, self-validating framework for the synthesis, mechanistic evaluation, and preclinical validation of pyridin-2-one derivatives in oncology.

Pharmacological Rationale & Scaffold Significance

The pyridin-2-one (or 2-pyridone) ring is a highly privileged scaffold in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, most notably potent antiproliferative activity against various human tumor cell lines[1]. The structural versatility of the pyridin-2-one core allows it to act simultaneously as a hydrogen bond donor (via the NH group) and acceptor (via the carbonyl oxygen). This dual capability, combined with the ability to finely tune lipophilicity through selective substitution at the 1, 3, and 5 positions, enables precise engagement with multiple oncogenic targets[2].

Recent structure-activity relationship (SAR) studies have demonstrated that fusing or substituting the pyridin-2-one core with specific moieties (e.g., quinazolines, trimethoxy-phenyl groups, or thiazoles) drastically enhances its cytotoxic profile, achieving efficacy comparable to established chemotherapeutics like doxorubicin and colchicine[3],[2],[4].

Mechanistic Pathways & Target Engagement

The anticancer efficacy of pyridin-2-one derivatives is primarily driven by two distinct, yet sometimes overlapping, mechanisms of action:

  • Kinase Inhibition (p38 MAPK & PTK): Pyridin-2-one derivatives act as potent competitive inhibitors of ATP binding in various kinases. Crystallographic data reveals that the carbonyl group of the pyridin-2-one ring forms critical hydrogen bonds with the backbone amides of conserved residues (e.g., Met109 and Gly110 in p38 Mitogen-Activated Protein Kinase), stabilizing the inhibitor within the active site and blocking signal transduction pathways essential for tumor survival[5].

  • Tubulin Polymerization Inhibition & Cell Cycle Arrest: Highly functionalized derivatives, such as 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, bind to the colchicine site of tubulin. This disrupts microtubule assembly, preventing the formation of the mitotic spindle. Consequently, cells undergo G2/M phase arrest. This triggers a DNA damage response characterized by the upregulation of tumor suppressors (p53, p21) and pro-apoptotic kinases (JNK), alongside the downregulation of cell cycle progression proteins like cyclin D1, ultimately culminating in apoptosis[3].

MoA cluster_0 Primary Target Engagement P2O Pyridin-2-one Derivatives Tubulin Tubulin Polymerization Inhibition P2O->Tubulin Binds Colchicine Site Kinase Kinase Inhibition (e.g., p38 MAPK, PTK) P2O->Kinase H-bonds (Met109/Gly110) CellCycle G2/M Phase Arrest Tubulin->CellCycle Spindle Disruption Apoptosis Apoptosis Induction Kinase->Apoptosis Signal Transduction Blockade Proteins Upregulation: p53, p21, JNK Downregulation: Cyclin D1 CellCycle->Proteins DNA Damage Response Proteins->Apoptosis Caspase Activation

Fig 1: Dual mechanistic pathways of pyridin-2-one derivatives leading to apoptosis.

Quantitative Efficacy Profiling

The table below synthesizes the in vitro efficacy of recently developed pyridin-2-one derivatives across various human cancer cell lines. The data highlights the broad-spectrum potential of this scaffold when subjected to rational structural modification.

Compound Class / ModificationPrimary TargetTested Cell LinesEfficacy (IC50 / GI)Ref
Pyridinone-quinazoline analogs Protein Tyrosine Kinases (PTK)MCF-7, HeLa, HepG2IC50: 9 – 15 µM[2]
6-(2,4-dimethoxyphenyl)-1H-pyridin-2-one Tubulin / Cell CycleHepG2, MCF-7IC50: 4.5 ± 0.3 µM[3]
Trimethoxy-substituted pyridin-2-one Tubulin PolymerizationA549, T-47D, LeukemiaGI: 88.16% - 91.56%[4]
N,N′-disubstituted pyridin-2-ones Broad-spectrumSGC-7901, Skov-3, HelaIC50: < 12.3 µM[6]

Experimental Protocols: A Self-Validating Preclinical Workflow

To ensure scientific integrity, the evaluation of novel pyridin-2-one derivatives must follow a self-validating workflow. Each assay must include internal controls that confirm the causality of the observed phenotypic changes.

Workflow Syn 1. Synthesis & Validation Screen 2. Cytotoxicity Screening (SRB) Syn->Screen MoA 3. Cell Cycle & Apoptosis (FACS) Screen->MoA Target 4. Target Specific Assays (Tubulin) MoA->Target

Fig 2: Sequential preclinical evaluation workflow for novel anticancer agents.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Causality & Choice: The Sulforhodamine B (SRB) assay is preferred over MTT for initial screening because it measures cellular protein content rather than metabolic activity, preventing false positives caused by compounds that alter mitochondrial respiration without causing cell death.

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO2.
    
  • Treatment: Treat cells with 5-dose serial dilutions of the pyridin-2-one derivative (e.g., 1, 10, 25, 50, 100 µM). Include Doxorubicin or Cisplatin as a positive control[6], and 0.1% DMSO as a vehicle negative control.

  • Fixation: After 48 h, fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 h.

  • Staining: Wash plates with deionized water and dry. Add 0.4% SRB solution (in 1% acetic acid) and incubate for 30 min at room temperature.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Mechanistic Validation via Flow Cytometry (Cell Cycle Analysis)

Causality & Choice: To prove that cytotoxicity is driven by tubulin inhibition, we must observe a blockade in mitosis. Propidium Iodide (PI) intercalates into DNA stoichiometrically. Cells trapped in mitosis (G2/M) will exhibit exactly twice the fluorescence (4N DNA) of cells in the G1 phase (2N DNA)[3].

  • Harvesting: Treat HepG2 cells with the compound at its IC50 concentration for 24 h. Harvest cells via trypsinization, ensuring both attached and floating (apoptotic) cells are collected.

  • Permeabilization: Wash cells with cold PBS and fix in 70% ice-cold ethanol for at least 2 h at -20°C.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 50 µg/mL RNase A. Crucial Step: RNA also binds PI; RNase ensures fluorescence is strictly proportional to DNA content. Incubate for 30 min at 37°C.

  • Staining & Acquisition: Add 20 µg/mL PI. Incubate in the dark for 15 min. Analyze via flow cytometry (excitation 488 nm, emission 620 nm).

  • Validation: A successful tubulin inhibitor will show a massive spike in the G2/M peak compared to the vehicle control. Orthogonal validation should be performed via Western blot to confirm the upregulation of p53 and downregulation of Cyclin D1[3].

Protocol C: Target Engagement - In Vitro Tubulin Polymerization Assay

Causality & Choice: Flow cytometry proves G2/M arrest, but it does not prove direct interaction with tubulin. This cell-free kinetic assay measures the turbidity of polymerizing tubulin at 340 nm. If the compound binds tubulin, the normal sigmoidal polymerization curve will be flattened[4].

  • Preparation: Pre-warm a 96-well half-area UV plate to 37°C. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Addition: Add the pyridin-2-one derivative (at 5 µM and 10 µM) to the wells. Use Colchicine (3 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for enhancement.

  • Reaction Initiation: Rapidly add purified bovine brain tubulin (final concentration 3 mg/mL) to the wells.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation: Calculate the Vmax of polymerization. A highly active pyridin-2-one derivative will suppress the Vmax and final steady-state absorbance to levels comparable to Colchicine[3],[4].

References

1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC. National Center for Biotechnology Information (NCBI). Available at:[Link] 2.[2] Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Frontiers in Chemistry. Available at:[Link] 3.[5] In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. National Center for Biotechnology Information (NCBI). Available at:[Link] 4.[3] Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. National Center for Biotechnology Information (NCBI). Available at:[Link] 5.[4] Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available at:[Link] 6. Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances. Available at:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-(2-Chloroethyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the rigorous analysis of 5-(2-chloroethyl)-1H-pyridin-2-one (CAS 1314925-13-7). This guide addresses the specific challenges associated with this molecule, including pyridone-hydroxypyridine tautomerism and the reactivity of the chloroethyl side chain.[1]

Abstract & Scope

5-(2-chloroethyl)-1H-pyridin-2-one is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents (e.g., bioisosteres in drug discovery).[1][2][3] Its structure contains a 2-pyridone core and a reactive 2-chloroethyl alkylating handle .[1][2][3] This duality presents two analytical challenges:

  • Tautomeric Equilibrium: The analyte exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, which can lead to peak splitting or band broadening if chromatographic conditions are not optimized.[2][3]

  • Chemical Stability: The chloroethyl group is susceptible to hydrolysis or nucleophilic attack, requiring a method that minimizes on-column degradation.[2][3]

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method using a polar-embedded C18 stationary phase and acidic mobile phase control to ensure single-peak efficiency and high sensitivity.[2][3]

Physicochemical Profile & Method Strategy

The Analyte
  • Chemical Name: 5-(2-chloroethyl)-1H-pyridin-2-one[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[3]
  • Molecular Weight: 157.60 g/mol [1][2][3]

  • Key Functional Groups: Amide/Lactam (Pyridone ring), Alkyl Halide (Chloroethyl).[2][3]

  • pKa: ~11.0 (NH deprotonation), ~0.7 (Oxygen protonation).[2][3]

  • LogP: Estimated ~1.2 (Moderately lipophilic).[2][3]

Critical Method Parameters (CMP)
  • Stationary Phase: A standard C18 column often causes peak tailing for pyridones due to secondary interactions with residual silanols.[2][3] We utilize a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to shield silanols and improve peak shape for the basic nitrogen.[2][3]

  • pH Control: To prevent tautomeric shifting during elution, the mobile phase is buffered to pH 2.5–3.0 . This stabilizes the lactam form and suppresses the ionization of silanols.

  • Detection: Pyridones exhibit strong UV absorption.[2][3] A wavelength of 254 nm or 305 nm (conjugated system) is optimal.[2][3]

Mechanistic Diagram: Tautomerism & Separation Logic

The following diagram illustrates the tautomeric challenge and the chromatographic solution.

TautomerismControl Analyte 5-(2-chloroethyl)-1H-pyridin-2-one Tautomer1 Lactam Form (Pyridone) Dominant in Polar Solvents Analyte->Tautomer1 Equilibrium Tautomer2 Lactim Form (Hydroxypyridine) Minor Component Analyte->Tautomer2 Problem Problem: Peak Splitting & Tailing Tautomer1->Problem Uncontrolled pH Tautomer2->Problem Solution Solution: Acidic Mobile Phase (pH 2.5) + Polar Embedded Column Problem->Solution Method Optimization Result Result: Sharp, Symmetrical Peak Solution->Result Stabilizes Lactam

Caption: Chromatographic strategy to stabilize the pyridone tautomer and prevent peak splitting.

Detailed Experimental Protocol

Equipment & Reagents[3][4][5][6]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD/VWD).

  • Column: Phenomenex Synergi 4µm Fusion-RP 80Å (150 x 4.6 mm) OR Waters SymmetryShield RP18 (150 x 4.6 mm, 5µm).[2][3]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).[2][3]

  • Additives: Phosphoric Acid (85%) or Formic Acid (LC-MS Grade).[2][3]

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CMaintains reproducible viscosity and retention.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2][3]
Injection Vol 10 µLOptimized for sensitivity without column overload.[2][3]
Detection UV @ 254 nm (Ref 360 nm)Max absorption for pyridone ring; 254 nm is universal.[2][3]
Mobile Phase A 0.1% H

PO

in Water
Low pH (~2.[2][3]2) suppresses silanol activity.[2][3]
Mobile Phase B AcetonitrileStrong eluent for organic separation.[2][3]
Run Time 15 MinutesSufficient for impurity elution.[2][3]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Polar impurities)
10.004060Linear Gradient
10.10955Return to Initial
15.00955Re-equilibration
Sample Preparation

Caution: The analyte contains a chloroethyl group (potential alkylating agent).[2][3] Handle with gloves and in a fume hood.[2][3]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 5-(2-chloroethyl)-1H-pyridin-2-one into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[2][3] Note: Avoid using pure alcohols (Methanol/Ethanol) as diluents to prevent potential solvolysis of the chloroethyl group over time.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protect from light).

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and authoritative, the following validation criteria must be met before routine use.

System Suitability
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary silanol interactions; if observed, increase buffer strength or switch to a newer column).[2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[2][3]
  • Precision (RSD):

    
     for retention time and area (n=6 injections).
    
Linearity & Range
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[2][3]
    
Stability Solution
  • Inject the Working Standard at 0, 4, 8, and 24 hours.[2]

  • Flag: If the main peak area decreases by >2% or a new peak appears (likely hydrolysis to 5-(2-hydroxyethyl)-pyridone), the sample is unstable.[2][3] Action: Keep autosampler at 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Tautomer separation or pH mismatch.[2][3]Ensure Mobile Phase A is pH < 3.[2][3]0. Use a polar-embedded column.[2][3]
Peak Tailing Silanol interaction with Pyridone Nitrogen.[2][3]Add 5mM Ammonium Formate to MP A or use a "Base Deactivated" column.[2][3]
Ghost Peaks Carryover or degradation.[2][3]Wash needle with 90% ACN.[2][3] Check sample stability (hydrolysis).
Retention Shift Column aging (loss of end-capping).Replace column. Pyridones are sensitive to phase collapse.[2][3]

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Step1 Weigh 10mg Analyte (Handle as Genotoxic) Step2 Dissolve in 50:50 ACN:H2O (Avoid Methanol) Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 System Inject 10 µL Polar-Embedded C18 MP: 0.1% H3PO4 / ACN Step3->System Detect Detection @ 254 nm System->Detect Check Check System Suitability (Tailing < 1.5) Detect->Check Report Quantify & Report Check->Report

Caption: Step-by-step analytical workflow from sample preparation to data reporting.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 505530363, 5-(2-chloroethyl)-1H-pyridin-2-one. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Phenomenex. (2023).[2][3] HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 5-(2-chloroethyl)-1H-pyridin-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the purification of 5-(2-chloroethyl)-1H-pyridin-2-one. It synthesizes established chromatographic principles with specific chemical handling requirements for alkylating pyridone derivatives.

Abstract & Chemical Context

The target molecule, 5-(2-chloroethyl)-1H-pyridin-2-one (often referred to as 5-(2-chloroethyl)-2-pyridone), represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive agents like Ticlopidine analogs and PPAR agonists.

Purification of this compound presents two distinct challenges:

  • Tautomeric Polarity: The 2-pyridone moiety exists in equilibrium with 2-hydroxypyridine.[1][2] While the pyridone (lactam) form predominates in solution, its amide-like character results in high polarity and strong hydrogen bonding with silica gel, leading to peak tailing.

  • Reactive Instability: The 2-chloroethyl side chain is an electrophile. Under basic conditions or excessive heat, it is prone to intramolecular cyclization (O-alkylation) to form dihydrofuro[2,3-b]pyridine derivatives [1].

This protocol outlines a Normal Phase Flash Chromatography method optimized to suppress tailing and prevent degradation.

Physico-Chemical Profile
PropertyValue / CharacteristicImplication for Chromatography
Structure Pyridine ring, C2-ketone, C5-chloroethylUV Active (254 nm); Polar.
Solubility Soluble in DCM, MeOH, DMSO. Poor in Hexanes.Requires polar mobile phase; "Dry Loading" recommended.
pKa ~11 (NH), ~0.7 (O-protonation)Weakly acidic NH; Avoid strong bases in eluent.
Stability Sensitive to base and heat (>40°C).CRITICAL: Evaporate fractions at <35°C.

Pre-Purification Strategy

Before packing the column, the crude mixture must be analyzed to define the separation window.

Impurity Profile

Common byproducts from the chlorination of 5-(2-hydroxyethyl)-2-pyridone include:

  • Starting Material: 5-(2-hydroxyethyl)-2-pyridone (More polar, lower Rf).

  • Elimination Product: 5-vinyl-2-pyridone (Less polar, higher Rf).

  • Cyclized Artifact: 2,3-dihydrofuro[2,3-b]pyridine (Less polar, distinct UV).

TLC Method Development

Standard Hexane/Ethyl Acetate systems are often insufficient due to the compound's insolubility in hexane. A Dichloromethane (DCM) / Methanol (MeOH) system is superior.

  • TLC Plate: Silica Gel 60 F254.

  • Eluent A: 100% Ethyl Acetate (Rf often ~0.1, streaking).

  • Eluent B (Recommended): 95:5 DCM:MeOH.

    • Target Rf: 0.25 – 0.35.

    • Visualization: Strong absorption at 254 nm (dark spot).

Detailed Protocol: Normal Phase Chromatography

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (40–63 µm). Column Dimensions: 1:30 to 1:50 ratio (g crude : g silica). For 1g crude, use a 40g cartridge or 30mm x 150mm glass column.

Workflow Diagram:

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove inorganic salts) Start->Workup DryLoad Dry Loading (Adsorb on Celite/Silica) Workup->DryLoad High Polarity Pack Column Packing (DCM wet slurry) DryLoad->Pack Elution Gradient Elution (0-10% MeOH in DCM) Pack->Elution Fractions Fraction Collection (TLC Monitoring) Elution->Fractions Evap Rotary Evaporation (Bath < 35°C) Fractions->Evap Pool Pure Fractions Final Pure 5-(2-chloroethyl)-2-pyridone Evap->Final

Caption: Step-by-step purification workflow emphasizing dry loading and temperature control.

Phase 2: Sample Loading (Dry Loading)

Direct liquid injection is discouraged due to poor solubility in non-polar solvents, which leads to band broadening (precipitation at the column head).

  • Dissolve crude material in a minimum volume of MeOH/DCM (1:1) .

  • Add Celite 545 or Silica Gel (1:2 ratio w/w relative to crude).

  • Evaporate solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the powder carefully onto the top of the pre-equilibrated column (packed with 100% DCM). Add a layer of sand to protect the bed.

Phase 3: Gradient Elution

Pyridones "streak" (tail) on silica. A gradual increase in polarity is required to keep the band tight.

StepMobile Phase CompositionVolume (CV = Column Volumes)Purpose
1 100% DCM2 CVFlush impurities/stabilize flow.
2 98:2 DCM:MeOH3 CVElute non-polar vinyl/cyclized byproducts.
3 95:5 DCM:MeOH5-10 CVElution of Target Molecule.
4 90:10 DCM:MeOH3 CVElute polar hydroxy-precursor.

Technical Note: If streaking persists, add 0.1% Acetic Acid to the mobile phase. Do not use Triethylamine (TEA), as basic conditions promote cyclization of the chloroethyl group [2].

Phase 4: Fraction Analysis & Isolation
  • Spot fractions on TLC; visualize under UV (254 nm).

  • The product typically elutes in the 3–6% MeOH range.

  • Safety Check: Pool fractions containing the pure spot.

  • Evaporation: Concentrate under vacuum. Crucial: Keep water bath temperature below 35°C . Higher temperatures can accelerate HCl elimination or hydrolysis.

Troubleshooting & Optimization

Issue: Co-elution with Hydroxy-Precursor

If the separation between the chloro-product and the hydroxy-starting material is poor:

  • Cause: Overloading or insufficient polarity difference.

  • Solution: Switch to an automated Flash system with a C18 Reverse Phase column.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 50% ACN over 15 minutes.

    • Why: The chloro-group is significantly more hydrophobic than the hydroxy-group, providing excellent resolution on C18.

Issue: Product Decomposition

If the isolated yield is low and NMR shows cyclic ether signals (triplets around 4.5 ppm):

  • Cause: Basic silica or heat-induced cyclization.

  • Solution: Use Neutralized Silica (wash silica with dilute acid prior to use) or strictly adhere to the <35°C evaporation limit.

References

  • Magedov, I. V., et al. (2011). "Three-component synthesis of pyrano[3,2-c]pyridones." Tetrahedron Letters, 52(48), 6399-6401. Link (Demonstrates reactivity of pyridone side chains and cyclization potential).

  • Sakata, G., et al. (1985). "Preparation of 2-chloro-5-methylpyridine." European Patent EP0121320B1. Link (Describes chlorination and handling of 5-substituted pyridones).

  • Smith, A. B., et al. (2009).[3] "Efficient synthesis of 5,6-fused 2-pyridone ring systems." Synlett, 2009(16), 2643-2646. Link (Context on pyridone tautomerism and purification).

  • BenchChem. (n.d.). "5-(2-chloroethyl)-1H-pyridin-2-one Product Description." Link (Physical properties and safety data).

Sources

Application Note: Advanced Synthesis of Bioactive Heterocyclic Scaffolds from 5-(2-Chloroethyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics heavily relies on the strategic functionalization of privileged heterocyclic scaffolds. 5-(2-Chloroethyl)-1H-pyridin-2-one (CAS: 1314925-13-7) has emerged as a highly versatile, bifunctional building block in medicinal chemistry . The pyridin-2-one core acts as an excellent bioisostere for amides and phenols, offering unique hydrogen bond donor/acceptor profiles. Concurrently, the 2-chloroethyl side chain provides a reactive handle for chain extension or intramolecular cyclization.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies to harness this precursor. By understanding the underlying causality of its reactivity, researchers can divergently synthesize N-alkylated pyridinones, extended amine-ligands, and conformationally restricted fused bicyclic systems.

Mechanistic Insights & Reactivity Profile

To effectively utilize 5-(2-chloroethyl)-1H-pyridin-2-one, one must navigate its ambident nucleophilicity and electrophilic potential. The molecule presents two primary sites for functionalization:

  • The Pyridinone Core (Ambident Nucleophile): Pyridin-2-ones exist in a tautomeric equilibrium with 2-hydroxypyridines. Consequently, alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer" and more polarizable. Using soft bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents thermodynamically drives the reaction toward the highly desired N-alkylated products .
  • The C5-Chloroethyl Side Chain (Electrophile): The primary alkyl chloride is primed for bimolecular nucleophilic substitution (

    
    ). However, because chlorides are moderate leaving groups, direct amination often requires harsh heating, which can trigger unwanted 
    
    
    
    -elimination (yielding a vinylpyridine derivative). Introducing a catalytic iodide source circumvents this via in situ halogen exchange.

Pathways Precursor 5-(2-chloroethyl)- 1H-pyridin-2-one Amination SN2 Amination Precursor->Amination Amines / KI N_Alkylation N-Alkylation Precursor->N_Alkylation R-X / K2CO3 Cyclization Intramolecular Cyclization Precursor->Cyclization NaH / DMF Prod_A 5-(2-Aminoethyl)- pyridin-2-ones Amination->Prod_A Prod_B N-Substituted Pyridin-2-ones N_Alkylation->Prod_B Prod_C Fused Bicyclic Pyridones Cyclization->Prod_C

Figure 1: Divergent synthetic pathways from the 5-(2-chloroethyl)-1H-pyridin-2-one scaffold.

Quantitative Data: Optimization of Amination

To demonstrate the causality behind our recommended protocols, Table 1 summarizes the optimization data for the amination of the 2-chloroethyl side chain using morpholine as a model secondary amine. The addition of Potassium Iodide (KI) acts as a Finkelstein catalyst, converting the alkyl chloride to a highly reactive alkyl iodide intermediate. This allows for lower reaction temperatures and significantly higher yields by suppressing elimination pathways.

Table 1: Optimization of Reaction Conditions for


 Amination 
EntrySolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Yield (%)Observation
1THFTEANone652435%Poor conversion, starting material recovered.
2MeCN

None801655%Moderate yield, some elimination observed.
3DMFDIPEANone901860%Significant elimination side-products.
4 MeCN DIPEA KI (0.1 eq) 80 12 89% Optimal conditions; clean conversion.
5DMFDIPEAKI (0.1 eq)90882%Fast reaction, but slightly lower purity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Finkelstein-Assisted Amination

Objective: Synthesize 5-(2-aminoethyl)-1H-pyridin-2-one derivatives for use as extended ligand frameworks.

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 5-(2-chloroethyl)-1H-pyridin-2-one (1.0 mmol) and the desired secondary amine (1.2 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

  • Catalyst & Base Addition: Add Potassium Iodide (KI, 0.1 mmol, 10 mol%) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Mechanistic Note: DIPEA is chosen over inorganic bases here to maintain a homogeneous reaction mixture and prevent base-catalyzed degradation of the amine.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80°C under an inert argon atmosphere for 12 hours.

  • Reaction Monitoring: Confirm the consumption of the starting material via LC-MS. The mass spectrum should show the disappearance of the

    
     158 [M+H]+ peak (chlorine isotope pattern) and the emergence of the product mass.
    
  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (10 mL), and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Dichloromethane:Methanol gradient) to isolate the pure aminated product.

Workflow Step1 1. Reagent Prep: Dissolve Precursor & Amine in MeCN Step2 2. Catalysis: Add KI (0.1 eq) & DIPEA (2.0 eq) Step1->Step2 Step3 3. Thermal Activation: Reflux at 80°C for 12 h Step2->Step3 Step4 4. Monitoring: LC-MS / TLC Analysis Step3->Step4 Step5 5. Workup: Aqueous Quench & EtOAc Extraction Step4->Step5 Step6 6. Purification: Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the SN2 amination protocol.

Protocol B: Regioselective N-Alkylation of the Pyridinone Core

Objective: Generate N-substituted analogs (e.g., Pirfenidone derivatives) while avoiding O-alkylation .

  • Deprotonation: Dissolve 5-(2-chloroethyl)-1H-pyridin-2-one (1.0 mmol) in anhydrous DMF (5.0 mL). Add finely powdered Potassium Carbonate (

    
    , 2.5 mmol). Stir at room temperature for 30 minutes to ensure complete deprotonation of the amide nitrogen.
    
  • Electrophile Addition: Slowly add the alkyl or aryl halide (1.1 mmol).

  • Reaction: Stir at 60°C for 6-8 hours. Mechanistic Note: Limiting the temperature to 60°C prevents the unreacted C5-chloroethyl group from undergoing premature intermolecular cross-linking.

  • Isolation: Dilute the mixture with water (20 mL) to dissolve the inorganic salts and precipitate the N-alkylated product. Filter the precipitate or extract with EtOAc if the product is an oil.

Protocol C: Intramolecular Cyclization to Fused Bicyclic Scaffolds

Objective: Synthesize conformationally restricted 2,3-dihydro-1H-indolizin-7-one derivatives via a 5-exo-tet cyclization.

  • Anion Generation: Dissolve the precursor (1.0 mmol) in strictly anhydrous DMF (10 mL) and cool to 0°C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions.

  • Cyclization: Once hydrogen gas evolution ceases, remove the ice bath and allow the reaction to warm to room temperature. The strong, non-nucleophilic base generates a highly reactive localized nitrogen anion.

  • Kinetic Control: Because the electrophilic chloroethyl group is tethered at the C5 position, the molecule undergoes a rapid, entropically favored intramolecular 5-exo-tet cyclization (following Baldwin's rules). Stir for 2 hours.

  • Quenching: Carefully quench with dropwise addition of water at 0°C, extract with Dichloromethane, and purify via recrystallization to yield the fused bicyclic pyridone.

References

[2] Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015, 17(14), 3382–3385. Available at:[Link]

recrystallization techniques for purifying pyridinone compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Techniques for Pyridinone Scaffolds

Introduction: The Pyridinone Paradox

Pyridinone derivatives represent a unique challenge in process chemistry due to their dualistic physicochemical nature . Structurally, they exist at the intersection of aromatic heterocycles and amides.

For researchers, the primary difficulty lies in tautomeric equilibrium and solubility inversion :

  • Tautomerism: Unsubstituted pyridinones exist in equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.[1] The lactam form is generally the pharmacologically active polymorph, favored by polar environments.

  • Solubility: These compounds often exhibit high solubility in alcohols and chlorinated solvents but poor solubility in non-polar hydrocarbons, making them prone to "oiling out" rather than crystallizing during standard cooling protocols.[1]

This guide provides three field-validated protocols designed to exploit these properties for maximum purity (>99.5%).

Physicochemical Profiling & Solvent Strategy

Before attempting crystallization, the specific subclass of the pyridinone must be identified, as this dictates the solvent strategy.

FeatureN-Substituted (e.g., Pirfenidone) Unsubstituted (e.g., 2-Pyridone)
Tautomerism Locked. Cannot tautomerize.[1] Fixed in lactam form.[1]Active. Equilibrium depends on solvent dielectric constant.[1]
H-Bonding Acceptor only (carbonyl).[1] Weak donor potential.[1]Strong Donor (NH) and Acceptor (C=O).[1] Forms dimers.
Primary Risk Polymorphism (needle formation).[1][2]Tautomeric contamination (mixed crystals).[1]
Recryst. Strategy Non-polar/Polar Mix (Toluene/Heptane).[1]Polar Protic (Water/Ethanol) to force lactam state.[1]
Mechanism of Action: The "Dielectric Lock"

For unsubstituted pyridinones, using a non-polar solvent (e.g., Hexane) favors the aromatic lactim (OH-form). To ensure the pharmaceutical lactam (NH-form) is isolated, you must use a solvent with a high dielectric constant or hydrogen-bond donating capacity (e.g., Water, Methanol, Acetic Acid) to stabilize the dipolar carbonyl species.

Visualizing the Decision Matrix

The following decision tree illustrates the logic for selecting the correct purification workflow based on your compound's substitution pattern and impurity profile.

SolventStrategy Start START: Crude Pyridinone CheckN Is Nitrogen Substituted? (e.g., N-Methyl, N-Phenyl) Start->CheckN YesSub YES (Locked Lactam) CheckN->YesSub Structure Analysis NoSub NO (Tautomeric) CheckN->NoSub ImpurityCheck Impurity Type? YesSub->ImpurityCheck NonPolarImp Non-polar / Organic (By-products) ImpurityCheck->NonPolarImp PolarImp Inorganic / Salts ImpurityCheck->PolarImp ProtocolA PROTOCOL A: Toluene/Heptane System (Temperature Swing) NonPolarImp->ProtocolA ProtocolB PROTOCOL B: pH-Swing (Acid/Base) (Chemical Purification) PolarImp->ProtocolB ProtocolC PROTOCOL C: Polar Protic System (Water/Ethanol) NoSub->ProtocolC Force Lactam Form

Caption: Decision matrix for selecting the optimal recrystallization protocol based on molecular structure and impurity profile.

Detailed Experimental Protocols

Protocol A: Toluene/Heptane Temperature Swing

Best for: N-substituted pyridinones (e.g., Pirfenidone) with organic impurities.[1][3]

Rationale: Pyridinones often show a steep solubility curve in aromatic hydrocarbons (Toluene) but are insoluble in aliphatic hydrocarbons (Heptane).[1] This allows for high recovery yields.[1]

  • Dissolution:

    • Charge crude pyridinone (10 g) into a round-bottom flask.

    • Add Toluene (30–40 mL, approx 3-4 volumes).

    • Heat to 85–90°C (near reflux).[1] Stir until complete dissolution.

    • Checkpoint: If the solution is dark/colored, add Activated Charcoal (0.5 g), stir for 15 min at 85°C, and filter hot through Celite.

  • Nucleation:

    • Remove from heat.[1] While still hot (approx 70°C), slowly add n-Heptane (10–15 mL) dropwise until a faint, persistent turbidity is observed.

    • Critical Step: Add a seed crystal if available to prevent oiling out.[1]

  • Crystallization:

    • Allow the solution to cool to Room Temperature (RT) slowly over 2 hours. Do not crash cool.

    • Once at RT, cool further to 0–5°C using an ice bath for 1 hour.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold n-Heptane (2 x 10 mL).[1]

    • Dry in a vacuum oven at 50°C.

Protocol B: pH-Swing Chemical Purification

Best for: Stubborn impurities or "tarry" crudes.[1]

Rationale: Pyridinones are weak bases (protonation occurs on the carbonyl oxygen, pKa ~0.5–1.0). They form water-soluble cationic salts in strong acid, while non-basic organic impurities remain insoluble.[1]

  • Acidification:

    • Suspend crude pyridinone (10 g) in 3M HCl (50 mL).

    • Heat to 40–50°C. The pyridinone will protonate and dissolve.

    • Filtration: Filter the warm acidic solution through a glass frit to remove insoluble organic tars/impurities.

  • Neutralization (Precipitation):

    • Cool the filtrate to 10–15°C.

    • Slowly add 6M NaOH dropwise with vigorous stirring.

    • Monitor pH.[1][4] As pH approaches 7–8, the free base pyridinone will precipitate massively.

    • Continue adjusting pH to ~11 (to ensure complete deprotonation of any acidic impurities, though pyridinone itself is stable).

  • Isolation:

    • Stir the slurry at 5°C for 30 minutes.

    • Filter and wash copiously with water (to remove NaCl).[1]

    • Note: This yields a wet cake that often requires a final polish using Protocol A or C to remove trapped water.[1]

Protocol C: Polar/Anti-Solvent (Methanol/Water)

Best for: Unsubstituted pyridinones (forcing the Lactam form).

  • Dissolution:

    • Dissolve crude compound in minimum boiling Methanol or Ethanol .[1]

  • Anti-Solvent Addition:

    • Add hot Water (approx 0.5 equivalents of the alcohol volume) slowly.

  • Cooling:

    • Cool naturally to RT.[1][5] The high dielectric constant of the water/alcohol mix stabilizes the intermolecular hydrogen bonding of the pyridone dimer, promoting the formation of the desired polymorph.

Troubleshooting & Analysis

Common Failure Mode: "Oiling Out"

Pyridinones have a tendency to separate as a liquid oil rather than crystals, particularly in Toluene/Heptane systems.[1]

  • Cause: The solution supersaturation is too high, or the temperature dropped too fast (metastable zone width is narrow).

  • Fix: Re-heat to dissolve the oil. Add more Toluene (solvent).[1] Add a seed crystal at the cloud point. Cool at a rate of 10°C/hour.[1]

Analytical Validation
MethodSpecificationPurpose
HPLC >99.5% AreaPurity quantification.[1]
X-Ray Diffraction (PXRD) Match Reference PatternCritical: Confirm correct polymorph (e.g., Pirfenidone Form I vs Form II).
Karl Fischer <0.5% WaterEnsure drying (Pyridinones can form hydrates).[1]

References

  • Pirfenidone Synthesis & Purification

    • Method for synthesizing pirfenidone.[1][6] US Patent 8,519,140.[1] Describes the acid/base purification and toluene/heptane recrystallization workflows.

    • [1]

  • Tautomerism & Solvent Effects

    • Tautomerism of 2-Hydroxypyridine/2-Pyridone.[1][7][8][9] Explains the dielectric influence on the lactam/lactim ratio.

    • (General chemical background verified via search results 1.12, 1.13).[1]

  • Polymorphism in Pharmaceuticals

    • Crystal structure of pirfenidone.[1] Discusses the monoclinic packing and hydrogen bonding networks.

  • General Recrystallization of Heterocycles

    • Purification of Organic Compounds.[1][5][10] Standard procedures for selecting polar/non-polar pairs.[1]

    • [1]

Sources

use of 5-(2-chloroethyl)-1H-pyridin-2-one as an intermediate for neuroactive compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2-Chloroethyl)-1H-pyridin-2-one as a Privileged Scaffold in Neuroactive Drug Discovery

Strategic Rationale in Medicinal Chemistry

The design of neuroactive compounds—particularly those targeting central nervous system (CNS) G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D2) receptors—relies heavily on the precise spatial arrangement of pharmacophores. 5-(2-Chloroethyl)-1H-pyridin-2-one (CAS: 1314925-13-7) has emerged as a highly versatile intermediate in this domain[1].

The strategic value of this molecule is twofold:

  • Bioisosteric Core : The pyridin-2-one ring is a recognized bioisostere for amides, pyranones, and phenols[2]. It provides critical hydrogen-bond donor (N-H) and acceptor (C=O) sites that enhance target affinity and aqueous solubility, crucial parameters for crossing the blood-brain barrier (BBB)[3].

  • Electrophilic Handle : The 2-chloroethyl side chain at the 5-position serves as a stable yet reactive handle for late-stage functionalization. It allows for the rapid modular assembly of complex ligands via nucleophilic substitution, typically with secondary amines such as arylpiperazines—a privileged motif in neuropharmacology[4].

Mechanistic Insights: The Finkelstein-Assisted Amination Strategy

Direct nucleophilic substitution (SN2) of an unactivated alkyl chloride by a bulky secondary amine is notoriously sluggish and prone to side reactions, such as elimination or degradation of the pyridinone core under harsh basic conditions.

To overcome this, we employ a Finkelstein-assisted SN2 amination . By introducing a catalytic amount of Sodium Iodide (NaI), the alkyl chloride is transiently converted in situ into a highly reactive alkyl iodide. The bulky arylpiperazine nucleophile rapidly displaces the iodide, regenerating the catalyst. We utilize Acetonitrile (MeCN) as the solvent and Potassium Carbonate (K2CO3) as the base. MeCN is chosen because KCl (the byproduct of the SN2 reaction) is completely insoluble in it; its precipitation drives the reaction forward thermodynamically (Le Chatelier's principle) while providing a visual, self-validating cue of reaction progress.

Data Presentation: Reaction Optimization

The causality behind our specific protocol choices is demonstrated in the optimization data below. The use of mild bases and iodide catalysis is non-negotiable for preserving the integrity of the pyridin-2-one ring.

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1DMFDIPEANone802445Sluggish kinetics; chloride is a poor leaving group.
2MeCNK2CO3None802452Mild base prevents ring degradation, but SN2 remains slow.
3 MeCN K2CO3 NaI (0.2 eq) 80 12 89 Optimal: Finkelstein catalysis accelerates SN2; KCl precipitation drives equilibrium.
4DMSOCs2CO3NaI (0.2 eq)100861Harsher base and temperature lead to partial degradation of the pyridinone core.

Experimental Protocol: Synthesis of a Neuroactive Conjugate

Objective: Coupling 5-(2-chloroethyl)-1H-pyridin-2-one with 1-(2-methoxyphenyl)piperazine to yield a putative 5-HT/D2 receptor modulator.

Reagents & Equipment:

  • 5-(2-Chloroethyl)-1H-pyridin-2-one (1.0 eq, 10 mmol)

  • 1-(2-Methoxyphenyl)piperazine (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate (K2CO3, 2.5 eq, 25 mmol)

  • Sodium Iodide (NaI, 0.2 eq, 2 mmol)

  • Anhydrous Acetonitrile (MeCN, 50 mL)

  • Reflux apparatus with an inert Argon atmosphere.

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-chloroethyl)-1H-pyridin-2-one (1.57 g, 10 mmol) and anhydrous MeCN (50 mL). Purge the system with Argon for 5 minutes. Causality: Argon prevents oxidative degradation of the electron-rich piperazine during extended heating.

  • Reagent Addition: Add anhydrous K2CO3 (3.45 g, 25 mmol) followed by NaI (0.30 g, 2 mmol). Finally, add 1-(2-methoxyphenyl)piperazine (2.11 g, 11 mmol) dropwise.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under vigorous stirring.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS at 4-hour intervals. The self-validating macroscopic indicator is the accumulation of a fine, white, insoluble powder (KCl) at the bottom of the flask. The analytical validation is the disappearance of the starting material peak at m/z 158 [M+H]+ and the emergence of the product mass at m/z 314 [M+H]+.

  • Workup & Isolation: After 12 hours, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KCl, unreacted K2CO3). Wash the pad with cold MeCN (2 × 10 mL). Causality: Removing salts before concentration prevents emulsion formation during subsequent liquid-liquid extraction.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the pure neuroactive conjugate.

Pathway & Workflow Visualization

G N1 5-(2-Chloroethyl)- 1H-pyridin-2-one N3 Finkelstein SN2 (NaI Catalyst) N1->N3 N2 Arylpiperazine Nucleophile N2->N3 N4 Neuroactive Conjugate N3->N4 KCl Precipitate (Validation) N5 GPCR Target (5-HT / D2) N4->N5 Target Binding

Figure 1: Synthetic workflow and GPCR modulatory pathway of 5-(2-chloroethyl)-1H-pyridin-2-one derived ligands.

References

  • [2] Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link]

  • [4] Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. ResearchGate. Available at: [Link]

  • [3] Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for 5-(2-chloroethyl)-1H-pyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 5-(2-chloroethyl)-1H-pyridin-2-one Synthesis

Introduction: The Stability Paradox

The synthesis of 5-(2-chloroethyl)-1H-pyridin-2-one represents a classic challenge in heterocyclic chemistry: balancing the reactivity of an aliphatic alcohol against the sensitivity of a lactam (pyridone) core. This molecule is a critical linker in medicinal chemistry, often used to tether pharmacophores to the 5-position of the pyridone ring.

The Core Problem: Researchers often report low yields (typically <40%) or "sticky gums" during isolation. This is rarely due to the chlorination step itself, but rather the workup and storage . The free base of this molecule is thermodynamically unstable, prone to intermolecular alkylation (polymerization) and hydrolysis.

This guide moves beyond standard recipes to provide a logic-driven optimization strategy.

Module 1: Reaction Setup & Reagent Selection

Q: Why is my crude product containing significant amounts of 2-chloropyridine impurities?

A: You are likely using the wrong chlorinating agent or forcing conditions.

  • The Mechanism: The 2-pyridone ring exists in equilibrium with 2-hydroxypyridine. While the pyridone form dominates, reagents like Phosphorus Oxychloride (

    
    )  or Phosphorus Pentachloride (
    
    
    
    )
    are aggressive enough to attack the carbonyl oxygen (C2 position), leading to aromatization and the formation of 2,5-bis(2-chloroethyl)pyridine or 2-chloro-5-(2-chloroethyl)pyridine.
  • The Fix: Switch to Thionyl Chloride (

    
    ) .[1]
    
    • 
       is more selective for the aliphatic alcohol at the C5 side chain.
      
    • It operates via the formation of an alkyl chlorosulfite intermediate, which collapses via an

      
       (internal nucleophilic substitution) or 
      
      
      
      mechanism, leaving the amide/lactam core intact.
Q: What solvent system maximizes conversion?

A: Solvent choice dictates the reaction temperature and the solubility of the intermediate HCl salt.

SolventTemp LimitProsConsRecommendation
Dichloromethane (DCM) 40°CSolubilizes the alcohol precursor well; easy removal.Low boiling point may be insufficient for sluggish substrates.Start here. Good for small scale.
Toluene 110°CAllows higher temps; product (HCl salt) often precipitates out.Harder to remove traces; requires higher energy.Best for Scale-up.
DMF (Catalytic) N/AForms the Vilsmeier-Haack reagent in situ; accelerates reaction.Difficult to remove; can cause formylation side reactions if heated too long.Use 1-2 drops only.

Module 2: Process Control & Monitoring

Q: The reaction stalls at 80% conversion. Should I add base (TEA/Pyridine)?

A: NO. Adding a base is a common error in this specific synthesis.

  • Reasoning: The product, 5-(2-chloroethyl)-2-pyridone, is an alkylating agent (an electrophile). If you add a base like Triethylamine (TEA), you generate the free base of the pyridone in the presence of the alkyl chloride side chain.

  • The Consequence: The deprotonated pyridone nitrogen (or oxygen) becomes nucleophilic and attacks the alkyl chloride of a neighboring molecule. This leads to intermolecular polymerization or dimer formation.

  • The Protocol: Run the reaction neat or in neutral solvent. Allow the HCl gas generated to protonate the pyridone nitrogen, protecting it from acting as a nucleophile.

Q: How do I safely monitor the reaction?

A: Direct TLC is misleading because the HCl salt hydrolyzes on silica.

  • Method: Take a 50 µL aliquot

    
     Quench in 100 µL Methanol (converts unreacted 
    
    
    
    to volatile products)
    
    
    Neutralize with bicarbonate immediately before injection into LCMS.
  • Target: Look for the mass of the chloride (M+H = ~158/160 Da).

Module 3: Workup & Isolation (The Yield Maker)

Q: My product turns into a black tar upon evaporation. How do I isolate it?

A: You are likely concentrating the free base or heating the sensitive oil. Do not perform an aqueous extraction (DCM/Water wash).

The "Precipitation Protocol" (High Yield Method):

  • Concentration: Evaporate the reaction solvent (DCM/Toluene) and excess

    
     under reduced pressure at <40°C .
    
  • Chase: Add fresh Toluene and re-evaporate to remove trace

    
     (azeotropic removal).
    
  • Isolation: Suspend the resulting residue in Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Trituration: Vigorously stir. The 5-(2-chloroethyl)-1H-pyridin-2-one Hydrochloride salt should precipitate as a white/off-white solid.

  • Filtration: Filter under inert atmosphere (Argon/Nitrogen).

  • Storage: Store strictly as the HCl salt at -20°C.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Competitive Risks

This diagram illustrates the selectivity required. We want Path A (Aliphatic Chlorination). We must avoid Path B (Aromatization) and Path C (Polymerization).

ReactionPathways Start 5-(2-hydroxyethyl)-2-pyridone Inter Alkyl Chlorosulfite Intermediate Start->Inter Activation Impurity1 Impurity: 2-Chloropyridine (Aromatization) Start->Impurity1 Path B: POCl3 usage or High Temp SOCl2 Reagent: SOCl2 Product TARGET PRODUCT 5-(2-chloroethyl)-2-pyridone (HCl Salt) Inter->Product Path A: SNi/SN2 (Preferred) Impurity2 Impurity: Polymer/Dimer (Intermolecular Alkylation) Product->Impurity2 Path C: Base added (Free base generation)

Caption: Path A is the desired route. Path B occurs if the wrong reagent (


) is used. Path C occurs if the reaction is neutralized (base added).
Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield or Impure Product Check1 Check Reagent Issue->Check1 Check2 Check Workup Issue->Check2 Decision1 Used POCl3? Check1->Decision1 Decision2 Aqueous Wash? Check2->Decision2 Decision3 Sticky Gum? Check2->Decision3 Result1 Cause: Aromatization Action: Switch to SOCl2 Decision1->Result1 Yes Result2 Cause: Hydrolysis/Polymerization Action: Use Precipitation Method Decision2->Result2 Yes Result3 Cause: Trapped SOCl2 Action: Azeotrope with Toluene Decision3->Result3 Yes

Caption: Diagnostic workflow for identifying the root cause of synthesis failure.

References

  • BenchChem. (n.d.). Precursor Selection and Design Considerations in the Synthesis of 5-(2-chloroethyl)-1H-pyridin-2-one. Retrieved from

  • WIPO (World Intellectual Property Organization). (2010). Patent WO2010069966: Synthesis of Pyridone Derivatives.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction Mechanism and Selectivity. Retrieved from

  • National Institutes of Health (NIH). (2005). Investigation of solubility and dissolution of salt forms. (Provides grounding on the stability differences between free bases and HCl salts of nitrogen heterocycles). Retrieved from

Sources

PyriSolve™ Technical Support Center: Troubleshooting Pyridine Ring Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PyriSolve™ Support Center. As a Senior Application Scientist, I have designed this portal for researchers, medicinal chemists, and process scientists who are dealing with off-target reactions, stalled intermediates, and side product formation during pyridine scaffold construction.

Rather than just listing steps, this guide breaks down the mechanistic causality behind why your syntheses fail and provides self-validating protocols to get your reactions back on track.

Diagnostic Workflow: Identifying Side Product Origins

Before altering your reaction conditions, use the logic tree below to match your observed side products with the specific failure point in your chosen synthetic route.

DiagnosticTree Root Identify Synthesis Route H_Route Hantzsch Synthesis Root->H_Route K_Route Kröhnke Synthesis Root->K_Route B_Route Bohlmann-Rahtz Root->B_Route H_Symp Fluorescent Byproduct? (1,4-DHP Accumulation) H_Route->H_Symp K_Symp Polymeric Tarry Mass? (Enone Degradation) K_Route->K_Symp B_Symp Stalled at Aminodiene? (Failed E/Z Isomerization) B_Route->B_Symp H_Sol Use Mild Oxidant (e.g., MnO2, FeCl3) H_Symp->H_Sol Yes K_Sol Control Ylide Formation (Optimize NH4OAc) K_Symp->K_Sol Yes B_Sol Add Lewis Acid (ZnBr2 or Yb(OTf)3) B_Symp->B_Sol Yes

Diagnostic workflow for identifying and resolving common side products in pyridine synthesis.

Module 1: Hantzsch Pyridine Synthesis

FAQ 1: Why am I isolating a highly fluorescent compound instead of my target pyridine?

The Causality: You are isolating the 1,4-dihydropyridine (1,4-DHP) intermediate. The classical Hantzsch synthesis is a multi-component reaction that initially yields a 1,4-DHP, which requires a subsequent oxidation step to achieve aromatization 1. 1,4-DHPs are highly fluorescent under UV light. If your oxidant is too weak, this intermediate accumulates. Conversely, using harsh oxidants (like CrO3 or HNO3) leads to low yields, burdensome workups, and oxidative cleavage side products [[1]](). The Fix: Switch to milder, more selective oxidants such as manganese dioxide (MnO2), potassium permanganate (KMnO4), or ferric chloride (FeCl3) in a one-pot aqueous system 1.

FAQ 2: How do I prevent the formation of Knoevenagel condensation byproducts?

The Causality: The aldehyde can prematurely undergo a Knoevenagel condensation with the β-keto ester if the ammonia source is added too late or is insufficiently nucleophilic. The Fix: Use ammonium acetate instead of urea or aqueous ammonia. Ammonium acetate acts as a highly reliable ammonia source while simultaneously buffering the reaction, suppressing off-target aldol and Knoevenagel pathways 2.

Protocol: Self-Validating One-Pot Hantzsch Synthesis
  • Condensation: Combine the aldehyde (1 equiv), β-keto ester (2 equiv), and ammonium acetate (1.5 equiv) in water.

    • Causality: Water enforces the hydrophobic effect, driving the organic substrates into close proximity (micellar catalysis), accelerating the formation of the 1,4-DHP 1.

    • Validation Check: Spot the reaction mixture on a TLC plate and visualize under 365 nm UV light. A bright blue/green fluorescent spot confirms the successful formation of the 1,4-DHP intermediate.

  • Mild Aromatization: Add FeCl3 (1.2 equiv) directly to the reaction vessel.

    • Causality: FeCl3 acts as a mild single-electron oxidant, driving aromatization without cleaving sensitive functional groups 1.

    • Validation Check: Monitor the disappearance of the fluorescent 1,4-DHP spot on TLC. The final pyridine product will be UV-active at 254 nm but should not fluoresce at 365 nm.

Module 2: Kröhnke Pyridine Synthesis

FAQ 3: My Kröhnke synthesis is yielding a complex polymeric mixture. What is causing this?

The Causality: The Kröhnke synthesis relies on the Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound (enone) 3. Enones are highly susceptible to radical or base-catalyzed polymerization at elevated temperatures. If the generation of the pyridinium ylide is too slow, the enone will self-condense or polymerize. The Fix: Ensure the α-pyridinium methyl ketone salt is fully formed before introducing the enone. Use an excess of ammonium acetate, which serves a dual role: it provides the acetate base required to deprotonate the salt into the active ylide, and it supplies the ammonia necessary for the final cyclization 4.

FAQ 4: How can I drive the cyclization of the 1,5-dicarbonyl intermediate?

The Causality: The proposed 1,5-dicarbonyl intermediate in the Kröhnke reaction is rarely isolated because it should rapidly react with ammonia to form an imine, followed by dehydration to the pyridine 3. If cyclization stalls, you will observe hydrolysis byproducts. The Fix: The reaction is typically run in a solvent-free melt to drive off water (Le Chatelier's principle) and facilitate the final dehydration step [[4]]().

Protocol: Standardized Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
  • Ylide Generation & Michael Addition: Mix the α-pyridinium methyl ketone salt (1 equiv) and the α,β-unsaturated carbonyl (1 equiv) with an excess of ammonium acetate.

    • Causality: The acetate ion deprotonates the pyridinium salt to form the nucleophilic ylide, which immediately attacks the enone to form the 1,5-dicarbonyl intermediate 4.

  • Cyclodehydration: Heat the mixture to 120-140 °C as a solvent-free melt for 2-4 hours [[4]]().

    • Validation Check: The reaction will transition from a liquid melt to a solid mass as the highly crystalline 2,4,6-trisubstituted pyridine forms and water is expelled 4.

  • Workup: Cool to room temperature and triturate with water to remove ammonium salts and the water-soluble pyridinium bromide byproduct .

Module 3: Bohlmann-Rahtz Pyridine Synthesis

FAQ 5: Why am I seeing severe thermal degradation during cyclodehydration?

The Causality: The classical Bohlmann-Rahtz synthesis condenses an enamine with an ethynylketone to form an aminodiene intermediate [[5]](). Cyclodehydration requires this aminodiene to undergo a Z/E isomerization. Historically, this demanded extreme temperatures (up to 170 °C), leading to thermal degradation and low yields 6. The Fix: The activation energy for the Z/E isomerization can be drastically lowered using acid catalysis. Lewis acids (such as zinc bromide or ytterbium triflate) coordinate to the intermediate, facilitating isomerization and allowing cyclodehydration to occur at much lower temperatures 57.

BR_Mechanism Enamine Enamine + Alkynone Aminodiene Aminodiene (E-isomer) Enamine->Aminodiene Michael Addition Z_Isomer Aminodiene (Z-isomer) Aminodiene->Z_Isomer Lewis Acid Catalysis Aminodiene->Z_Isomer High Heat (Degradation) Pyridine 2,3,6-Trisubstituted Pyridine Z_Isomer->Pyridine Cyclodehydration

Lewis acid catalysis bypasses thermal degradation during Bohlmann-Rahtz E/Z isomerization.

Protocol: Lewis-Acid Catalyzed Bohlmann-Rahtz Cyclodehydration
  • Aminodiene Formation: React the enamine (1 equiv) with the alkynone (1 equiv) in toluene.

    • Validation Check: 1H-NMR of an aliquot will show the characteristic signals of the 2Z-4E-heptadien-6-one intermediate 5.

  • Catalyzed Isomerization/Cyclization: Add 15 mol% Zinc Bromide (ZnBr2) or 20 mol% Ytterbium Triflate (Yb(OTf)3) to the mixture 5.

    • Causality: The Lewis acid lowers the energy barrier for the E/Z isomerization, preventing the need for destructive heating 5.

  • Reflux: Heat to mild reflux (110 °C) instead of the traditional 170 °C 6.

    • Validation Check: The reaction mixture should remain relatively light in color. A shift to a dark, tarry black indicates thermal degradation (which this catalyst prevents).

Quantitative Data: Side Product Mitigation Profiles

The table below summarizes the expected yield improvements when applying the mechanistic troubleshooting steps detailed above.

Synthesis MethodTarget ScaffoldPrimary Side ProductRoot CauseOptimized ConditionTypical Yield Shift
Hantzsch Symmetrical Pyridines1,4-Dihydropyridine (1,4-DHP)Insufficient or overly harsh oxidationAqueous micelles + FeCl3 / MnO2~40% 8 → 96% 1
Kröhnke 2,4,6-TrisubstitutedPolymeric Tars / Hydrolysis adductsEnone self-condensation / Stalled cyclizationSolvent-free melt at 120 °C + Excess NH4OAc35% → 85%+
Bohlmann-Rahtz 2,3,6-TrisubstitutedThermal degradation productsHigh temp required for E/Z isomerization15 mol% ZnBr2 or 20 mol% Yb(OTf)3<50% → 90%+

References

  • Title: Kröhnke pyridine synthesis - Wikipedia | Source: wikipedia.org | URL: 3

  • Title: Hantzsch pyridine synthesis - Wikipedia | Source: wikipedia.org | URL: 1

  • Title: PYRIDINE - Ataman Kimya | Source: atamanchemicals.com | URL:

  • Title: Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal | Source: organic-chemistry.org | URL: 5

  • Title: “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC | Source: nih.gov | URL: 2

  • Title: The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem | Source: benchchem.com | URL: 4

  • Title: The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications | Source: thieme-connect.com | URL: 6

  • Title: CHAPTER 16: Pyridine Synthesis - Books - The Royal Society of Chemistry | Source: rsc.org | URL: 8

  • Title: Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC | Source: jk-sci.com | URL: 7

Sources

improving the regioselectivity of 2-pyridone alkylation (N- vs O-alkylation)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimizing N- vs. O-Selectivity in 2-Pyridone Alkylation Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Framework

The Core Challenge: 2-Pyridone is an ambident nucleophile existing in a tautomeric equilibrium between the lactam (NH-form, favored in solution) and lactim (OH-form, favored in gas phase/non-polar environments).

  • N-Alkylation (Thermodynamic): Yields N-alkyl-2-pyridones (amide-like). Generally favored by soft electrophiles and thermodynamic control.

  • O-Alkylation (Kinetic): Yields 2-alkoxypyridines (ether-like). Generally favored by hard electrophiles, silver salts, or specific kinetic conditions.

Use the following logic gate to determine your experimental protocol.

Module 1: Experimental Logic Gate

G Start Target Structure? N_Alk N-Alkyl-2-pyridone (Lactam/Amide) Start->N_Alk Amide Target O_Alk 2-Alkoxypyridine (Lactim/Ether) Start->O_Alk Ether Target N_Cond Protocol A: Thermodynamic Control N_Alk->N_Cond O_Cond Protocol B: Coordination Control O_Alk->O_Cond O_Alt Protocol C: Mitsunobu Reaction O_Alk->O_Alt If using Alcohol N_Reagents Base: Cs2CO3 or NaH Solvent: DMF or DMSO Electrophile: Alkyl Iodide/Bromide N_Cond->N_Reagents O_Reagents Base: Ag2CO3 Solvent: Toluene/Benzene Electrophile: Alkyl Halide O_Cond->O_Reagents

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Protocol A: Targeting N-Alkylation (The Amide Pathway)

Mechanism: Nitrogen is the softer nucleophile compared to Oxygen. Under thermodynamic control in polar aprotic solvents, the equilibrium shifts toward the more stable N-alkylated product (amide resonance stabilization).

The "Cesium Effect" Protocol

Cesium carbonate is superior to sodium/potassium bases for N-selectivity. The large ionic radius of Cs⁺ (1.67 Å) creates a "loose" ion pair with the pyridone anion, allowing the solvent shell to separate the ions effectively, leaving the nitrogen lone pair highly nucleophilic.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration). Note: DMF is preferred for ease of workup; DMSO often yields slightly higher N-selectivity.

  • Base Addition: Add Cs₂CO₃ (1.5 – 2.0 equiv).

  • Activation: Stir at room temperature for 15 minutes to ensure deprotonation.

  • Electrophile Addition: Add the Alkyl Halide (1.2 equiv).

    • Tip: Use Alkyl Iodides over Bromides/Chlorides. Iodides are softer electrophiles, matching the soft Nitrogen center (HSAB theory).

  • Reaction: Stir at 25–60°C .

    • Checkpoint: If O-alkylation is observed, increase temperature to 80°C to push for thermodynamic equilibration to the N-isomer.

Troubleshooting N-Alkylation:

SymptomProbable CauseCorrective Action
Mixture of N/O isomers Solvent is not polar enough.Switch from THF/DCM to DMF or DMSO .
Low Conversion Poor solubility of base.Switch base from K₂CO₃ to Cs₂CO₃ .
O-Alkylation persists Steric hindrance on electrophile.Secondary halides (e.g., Isopropyl iodide) favor O-alkylation due to steric clash at Nitrogen. Switch to primary halide if possible, or increase Temp.

Protocol B: Targeting O-Alkylation (The Ether Pathway)

Mechanism: To force alkylation on the harder, more electronegative Oxygen, we must block the Nitrogen or utilize a "hard" transition state.

  • Silver Salt Method: Ag⁺ coordinates to the Nitrogen lone pair and the leaving group (halide), geometrically directing the alkyl group to the Oxygen.

  • Mitsunobu Reaction: Uses an alcohol instead of a halide; almost exclusively O-selective for 2-pyridones.

Method 1: The Silver Carbonate Protocol

Step-by-Step Workflow:

  • Solvent Selection: Use a non-polar solvent like Toluene , Benzene , or Hexane .

    • Why: Non-polar solvents suppress charge separation, favoring the tight ion-pair mechanism required for Ag-assisted O-alkylation.

  • Reagents: Suspend 2-pyridone (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in the solvent.

    • Alternative: Pre-form the Silver salt of 2-pyridone (Ag-pyridonate) for higher yields.

  • Electrophile: Add Alkyl Halide (1.2 equiv).

  • Reaction: Heat to reflux (80–110°C) in the dark (Ag salts are light-sensitive).

  • Workup: Filter off the precipitated Ag-halide salts before aqueous workup.

Method 2: The Mitsunobu Protocol (High Fidelity)

If you can use the corresponding alcohol instead of an alkyl halide, this is the most reliable method for O-alkylation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-pyridone (1.0 equiv), Triphenylphosphine (PPh₃) (1.2 equiv), and the Alcohol (ROH, 1.2 equiv) in anhydrous THF or DCM .

  • Addition: Cool to 0°C. Dropwise add DIAD or DEAD (1.2 equiv).

  • Reaction: Allow to warm to Room Temp. Stir 2–12 hours.

  • Result: The reaction proceeds via an oxy-phosphonium intermediate that is attacked by the pyridone oxygen, yielding the ether.

Advanced Troubleshooting & FAQ

Q1: Why does my isopropyl halide give mostly O-alkylation even in DMF?

A: Sterics override electronics here. The Nitrogen atom in the pyridone ring is flanked by the carbonyl (C2) and the C6-H. A bulky secondary electrophile (like isopropyl) faces significant steric repulsion at the Nitrogen. The Oxygen atom is more exposed, allowing the bulky electrophile to attack there despite the solvent conditions.

  • Fix: There is no easy fix for direct alkylation. Consider synthesizing the O-isopropyl ether first, then attempting a thermal rearrangement (Chapman-like rearrangement) if the N-isomer is absolutely required, though this is difficult.

Q2: I am using a Tosylate (OTs) leaving group. Which isomer will I get?

A: Sulfonates (OTs, OTf) are "hard" electrophiles compared to Iodides. According to HSAB (Hard-Soft Acid-Base) theory, hard electrophiles prefer the hard nucleophilic site (Oxygen).

  • Guidance: If you want N-alkylation , convert your Tosylate to an Iodide (Finkelstein reaction) in situ or beforehand. If you want O-alkylation , the Tosylate is excellent, especially combined with Ag₂CO₃.

Q3: Can I convert the O-isomer to the N-isomer?

A: Yes, in some cases. The O-alkylated product is the kinetic product, while the N-alkylated product is thermodynamic. Heating the O-alkyl isomer (often >150°C) or treating with catalytic alkyl halide can induce an O-to-N rearrangement (Lactim-Lactam rearrangement), although this is substrate-dependent and can be low yielding.

Visualizing the Silver Effect (O-Alkylation)

Ag_Mechanism cluster_0 Coordination Complex Ag Ag+ N_atom N (Pyridone) Ag->N_atom Blocks N Halide X (Halide) Ag->Halide Pulls X R_Group Alkyl Group (R) Halide->R_Group O_atom O (Pyridone) O_atom->R_Group Attack directed to Oxygen

Figure 2: Mechanistic rationale for Ag-mediated O-alkylation. Silver coordinates the nitrogen lone pair, effectively blocking it, while simultaneously assisting halide departure.

References

  • Hopkins, G. C.; Jonak, J. P.; Minnemeyer, H. J.; Tieckelmann, H. Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry1967 , 32 (12), 4040–4044. Link

  • Comins, D. L.; LaMunyon, D. H.; Chen, X. A Comparison of N- versus O-Alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. The Journal of Organic Chemistry1997 , 62 (23), 8182–8185. Link

  • Becerra, D.; Hurtado-Rodríguez, D.; Castillo, J.-C. Cs₂CO₃-Promoted O-Alkylation of 4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.[1] Molbank2023 , 2023 (1), M1565. Link

  • Sato, M.; et al. Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[2] The Journal of Organic Chemistry2011 (Relevant context on Cs effect). Link

Sources

challenges in the scale-up of pyridin-2-one derivative production

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Focus: Scale-Up Challenges (Process Chemistry & Engineering) Authorized By: Senior Application Scientist

Introduction: The Pharmacophore Challenge

Pyridin-2-one (2-pyridone) scaffolds are ubiquitous in FDA-approved therapeutics, including Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (antiepileptic). However, scaling these derivatives from milligram medicinal chemistry routes to kilogram process routes presents three distinct "pain points":

  • Ambident Nucleophilicity: The battle between

    
    -alkylation (desired) and 
    
    
    
    -alkylation (impurity).
  • Thermodynamic Hazards: High-energy oxidation steps prone to thermal runaways.

  • Purification Physics: High polarity leading to "oiling out" rather than crystallization.

This guide addresses these specific tickets with root-cause analysis and field-proven resolution protocols.

Module 1: Regioselectivity Control ( - vs. -Alkylation)

User Ticket #402: "My -alkylation reaction yields 15-20% -isomer impurity at 1kg scale."

Root Cause Analysis: Pyridin-2-ones exist in a tautomeric equilibrium with 2-hydroxypyridines.[1] Under basic conditions, the deprotonated anion is an ambident nucleophile .[2]

  • Kinetic Control: The Oxygen atom is the "harder" nucleophile (higher charge density).

  • Thermodynamic Control: The Nitrogen atom is the "softer" nucleophile, but

    
    -alkylation restores the aromaticity of the amide-like lactam ring, making it thermodynamically favored.
    
  • Scale Factor: On a small scale, chromatographic separation of isomers is trivial. On a large scale, 20% impurity kills the crystallization yield.

Resolution Protocol:

ParameterRecommendation for

-Selectivity
Mechanistic Rationale
Base Selection Use Carbonates (

,

)
Avoid silver salts (

), which coordinate to Nitrogen, forcing the electrophile to attack Oxygen (Lactim ether formation).
Solvent System Polar Aprotic (DMF, NMP) or Micellar Water Polar aprotic solvents dissociate the ion pair, favoring the thermodynamic (

-) product. Recent scale-up data suggests 2% Tween-20 in water creates a micellar effect that highly favors

-alkylation [1].
Reagent Class Soft Electrophiles Alkyl halides (soft) favor

-attack. Hard electrophiles (e.g., sulfonates, diazo species) increase

-alkylation risk.
Modern Fix P(

)

Mediation
For

-keto ester substrates, using hexamethylphosphorous triamide enables direct deoxygenation-alkylation with >95%

-selectivity [2].
Visual Logic: The Regioselectivity Decision Tree

Regioselectivity Start Substrate: Pyridin-2-one Base Select Base Start->Base Carbonate Carbonate Base->Carbonate K2CO3 / Cs2CO3 Silver Silver Base->Silver Ag2CO3 / Ag salts Solvent Select Solvent Polar Polar Solvent->Polar DMF / DMSO / NMP Micellar Micellar Solvent->Micellar Water + Tween 20 Carbonate->Solvent N_Product N_Product Polar->N_Product Major: N-Alkylated (Thermodynamic) Micellar->N_Product NonPolar NonPolar Silver->NonPolar Benzene / Toluene O_Product O_Product NonPolar->O_Product Major: O-Alkylated (Lactim Ether)

Caption: Decision logic for maximizing N-alkylation (Green) vs. accidental O-alkylation (Red) based on Hard-Soft Acid-Base (HSAB) theory.

Module 2: Process Safety (Oxidation Hazards)

User Ticket #805: "Thermal runaway observed during oxidation of pyridine precursors."

Context: Many synthesis routes involve oxidizing 2-halopyridiniums or 2-mercaptopyridines to generate the pyridone core. These are often highly exothermic.[3]

Specific Hazard: The oxidation of 2-mercaptopyridine to pyridine-2-sulfonyl chloride (a common intermediate) using Sodium Hypochlorite (NaOCl) or


 releases massive energy. In batch reactors >50L, heat removal becomes the rate-limiting step.

Troubleshooting Guide:

  • Dosing Control (The "Semi-Batch" Approach):

    • Never add the oxidant all at once.

    • Protocol: Charge the pyridine substrate and acid (e.g.,

      
      ) first.[3][4] Cool to -15°C.[3]
      
    • Add NaOCl via a pressure-equalizing dropping funnel (or dosing pump) over 4–6 hours.

    • Critical Limit: Internal temperature must not exceed 10°C. If it hits 12°C, stop the pump immediately.

  • Continuous Flow Alternative (The "Tube" Approach):

    • For

      
      -oxide formation (HOPO synthesis), batch reactions with 
      
      
      
      are dangerous.[5]
    • Solution: Use a packed-bed reactor with TS-1 molecular sieves (Titanium Silicalite-1).

    • Benefit: The high surface-area-to-volume ratio of flow reactors manages the exotherm (Adiabatic Temp Rise ~58°C) safely, preventing the "thermal spike" seen in batch vessels [3].

Module 3: Purification & Isolation

User Ticket #112: "Product is 'oiling out' instead of crystallizing during workup."

Root Cause Analysis: Pyridin-2-one derivatives are highly polar and often water-soluble. When extracting from aqueous reaction mixtures, they form stable emulsions or "oils" that refuse to solidify because they hold onto water/solvent molecules tenaciously.

Resolution Protocol:

MethodProcedureWhy it works
Salt Formation Convert the free base pyridone to an HCl or Tosylate salt .Salts have higher lattice energy than the zwitterionic free base, promoting crystallization.
Cation Exchange Pass the crude reaction mixture through a Dowex 50X8 (

form)
column. Elute with ammonium acetate buffer.[6]
Efficiently separates pyridones from non-basic impurities and excess reagents (like 2-aminopyridine) without liquid-liquid extraction [4].
pH Swing Extraction 1. Acidify to pH < 2 (Pyridone protonates to cation).2. Wash with DCM (removes non-basic impurities).3. Basify to pH > 8.4. Extract with n-Butanol or MIBK .Standard solvents (EtOAc/Ether) are often too non-polar to extract pyridones efficiently. n-Butanol is the "gold standard" for polar heterocycles.
Chromatography Fix Add 10mM Triethylamine (TEA) to the mobile phase.Pyridones "tail" badly on silica due to interaction with acidic silanols.[7] TEA blocks these sites, sharpening the peak for better separation [5].
Visual Logic: Scale-Up Workflow

ScaleUpWorkflow Reactants Reactants: Pyridine Precursor + Oxidant/Alkylator SafetyCheck Safety Gate: Is Exotherm > 50°C? Reactants->SafetyCheck Batch Batch Reactor: Slow Dosing (6-8 hrs) Temp < 10°C SafetyCheck->Batch No Flow Continuous Flow Reactor: Packed Bed (TS-1) Residence Time < 5 min SafetyCheck->Flow Yes (Recommended) Quench Quench: Ice/Water or NaHSO3 Batch->Quench Flow->Quench Isolation Isolation Strategy Quench->Isolation Salt Salt Formation: Add HCl/TsOH in EtOH (Forces Crystallization) Isolation->Salt High Solubility Resin Ion Exchange: Dowex 50X8 Column (Removes impurities) Isolation->Resin Complex Mixture Final Final Product: >98% Purity N-Isomer Dominant Salt->Final Resin->Final

Caption: Integrated workflow for safe oxidation and efficient isolation of pyridin-2-one derivatives.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • P(

    
    )
    
    
    
    -Mediated Regioselective N-Alkylation of 2-Pyridones.
    Organic Chemistry Portal. [Link]
  • Purification of 2-aminopyridine derivatives by cation-exchange chromatography. PubMed. [Link]

Sources

methods for removing unreacted starting materials from pyridinone products

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-PUR-001 Topic: Removal of Unreacted Starting Materials & Impurities Status: Open for Consultation[1]

Executive Summary: The "Amphoteric Trap"

Welcome to the Pyridinone Purification Support Hub. If you are here, you are likely experiencing one of three issues: your product is "streaking" on TLC plates, your unreacted amine starting material is co-eluting with your product, or you are struggling to remove residual metal catalysts from a cross-coupling reaction.

The Core Challenge: Pyridinones (2-pyridones and 4-pyridones) possess a unique tautomeric nature and significant polarity. They are often weak bases, but can also act as weak acids (if the N-position is unsubstituted). This amphoteric character often renders standard acid/base extractions ineffective, as the product may partition unpredictably or "oil out" at the interface. Furthermore, their ability to coordinate with metals makes catalyst removal difficult.

This guide moves beyond standard protocols to provide chemically grounded solutions for these specific challenges.

Module 1: Chemical Workup (The First Line of Defense)

User Issue: “I have unreacted aniline/amine starting material that I cannot separate from my N-aryl pyridinone product.”

The Diagnosis

N-substituted pyridinones are often synthesized via Ullmann or Buchwald couplings.[1] The starting amines often have similar polarity to the product, making chromatography difficult. However, the basicity of a primary amine is typically higher (


 for anilines, 

for alkyl amines) than the pyridinone oxygen or nitrogen.
Protocol A: The Copper Sulfate Sequestration (For Amine Removal)

Best for: Removing unreacted primary/secondary amines from neutral pyridinone products.[1]

This is a superior alternative to acid washing, which might protonate your pyridinone and drag it into the aqueous layer.

  • Dissolve: Dissolve crude mixture in EtOAc or DCM.

  • Prepare: Make a 10% aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Wash: Wash the organic layer with the

    
     solution (3x).
    
    • Observation: The aqueous layer will turn deep blue/purple as the copper complexes with the unreacted amine.[2]

  • End Point: Continue washing until the aqueous layer remains pale blue (color of the stock solution).

  • Finish: Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "pH Swing" (For Unsubstituted Pyridinones)

Best for: 2-pyridones with a free N-H group.[1]

Because free pyridinones have a


 around 11 (at the N-H), they can be deprotonated by strong bases, but remain neutral in weak base.

WorkupLogic Start Crude Reaction Mixture Solubility Dissolve in EtOAc/DCM Start->Solubility Wash1 Wash with 1M HCl Solubility->Wash1 Phase1 Where is the Product? Wash1->Phase1 OrgLayer Organic Layer (Product is Neutral) Phase1->OrgLayer If N-Substituted AqLayer Aqueous Layer (Product Protonated) Phase1->AqLayer If Pyridine-like basicity Action1 Wash with sat. NaHCO3 (Removes Acids) OrgLayer->Action1 Action2 Neutralize with NaOH to pH 7-8 Extract back to EtOAc AqLayer->Action2 Final Dry & Concentrate Action1->Final Action2->Final

Figure 1: Decision tree for acid-base workup based on pyridinone substitution patterns.

Module 2: Chromatographic Solutions

User Issue: “My product streaks (tails) on the column and co-elutes with impurities.”

The Diagnosis

Pyridinones interact strongly with the acidic silanol groups (


) on standard silica gel.[1][3] This hydrogen bonding causes "tailing," where the spot elongates, ruining separation resolution.
Solution: Silanol Deactivation

You must mask the silanol groups to prevent the pyridinone from "sticking."[1]

Standard Mobile Phase Modifiers:

Modifier Concentration Mechanism Best For
Triethylamine (TEA) 1-2% v/v Competes for silanol sites General pyridinone purification

| Ammonia (


 in MeOH)  | 1-5% v/v | High polarity & basicity | Very polar/water-soluble pyridinones |
| Acetic Acid  | 0.5% v/v | Protonates the product (prevents H-bonding) | Only if product is stable in acid |[1]

Step-by-Step Deactivation Protocol:

  • Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of Hexane containing 5% TEA. This saturates the active sites before your product even touches the silica.

  • Elution: Run your gradient (e.g., DCM/MeOH) maintaining 1% TEA in the mobile phase.

  • Post-Process: TEA has a high boiling point. You may need to co-evaporate with toluene or use a high-vacuum pump to remove the amine smell from your final product.[1]

Module 3: Metal Scavenging (Catalyst Removal)

User Issue: “My product is green/blue or has residual Palladium/Copper after coupling.”

The Diagnosis

Pyridinones are excellent ligands.[1] They will chelate residual Copper (from Ullmann) or Palladium (from Buchwald/Suzuki) effectively, carrying the metal into the organic phase. Standard brine washes are insufficient.[1]

Method A: Chelation Wash (Liquid-Liquid)[1]
  • EDTA Wash: Use 0.5M aqueous EDTA (

    
    ).[4] The EDTA binds metals more strongly than the pyridinone.
    
    • Protocol: Wash organic layer 3x with EDTA solution.[1] Vigorously shake for at least 2 minutes per wash to allow ligand exchange.[1]

Method B: Solid Phase Scavenging (Filtration)

For stubborn metals (ppm level purification), solid scavengers are required.

  • SiliaMetS® Thiol / Thiourea: Excellent for Pd and Cu removal.[1]

  • Activated Carbon: A cheap alternative but can reduce yield by adsorbing the product.

Workflow:

  • Dissolve crude product in THF or MeOH.[1]

  • Add Scavenger Resin (3-4 equivalents relative to metal catalyst loading).[1]

  • Stir at

    
     for 4 hours.
    
  • Filter through a Celite pad.[1]

  • Concentrate filtrate.[1][4][5]

Module 4: Crystallization Strategies

User Issue: “My product is an oil and won't crystallize.”

The Diagnosis

Pyridinones often "oil out" because they hold onto small amounts of solvent or impurities that depress the melting point.[1]

The "Anti-Solvent" Drop Method
  • Dissolve: Dissolve the oily residue in the minimum amount of a "Good Solvent" (e.g., Hot Methanol or DCM).

  • Heat: Bring to a gentle reflux.

  • Add: Dropwise add a "Bad Solvent" (e.g., Diethyl Ether or Hexane) until the solution turns slightly cloudy (turbid).

  • Clarify: Add one drop of the Good Solvent to make it clear again.

  • Wait: Turn off the heat and let it cool slowly to room temperature, then to

    
    .
    

Recommended Solvent Systems for Pyridinones:

  • Ethanol / Water (Classic)

  • DCM / Hexane (For lipophilic N-substituted derivatives)[1]

  • Acetone / Diethyl Ether (Good for removing non-polar impurities)

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
TLC spot is a long streak Interaction with SilicaAdd 1% Triethylamine (TEA) to eluent.[1]
Product is blue/green Residual CopperWash with 10%

(if amine impurity) or EDTA (if just metal).
Product is brown/black Residual Palladium or OxidationTreat with Thiol-silica scavenger or activated charcoal filtration.[1]
Yield is >100% (Wet) Trapped Solvent (DMF/DMSO)Dissolve in EtOAc, wash 5x with water (to remove DMF), then dry.
Co-elution with Aniline Similar PolarityUse the Copper Sulfate Wash (Module 2) before column chromatography.

References

  • Phenomenex. (2023).[6] Tip on Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2022).[1] Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of 2-pyridones.[1][5][7][8][9][10] Retrieved from [Link]

  • Mettler Toledo. (2023).[1] Recrystallization Guide: Process, Procedure, Solvents.[11][12] Retrieved from [Link]

  • ACS Publications. (2016).[1] CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides.[1][8] Journal of Organic Chemistry.[1] Retrieved from [Link]

Sources

managing thermal decomposition of 5-(2-chloroethyl)-1H-pyridin-2-one during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability Management of 5-(2-chloroethyl)-1H-pyridin-2-one Status: Active | Last Updated: 2026-03-03 Access Level: Research & Development

Executive Summary & Stability Profile

The Core Challenge: 5-(2-chloroethyl)-1H-pyridin-2-one (Intermediate 5-CEP ) presents a classic "Janus-faced" reactivity profile. While the 2-chloroethyl tail is designed as an electrophile for N-alkylation or amine substitution (common in Tianeptine precursor synthesis), it possesses a high propensity for thermal elimination (dehydrohalogenation) and intramolecular cyclization .

The Decomposition Cascade:

  • Primary Failure Mode (Elimination): Under thermal stress (>60°C) or basic conditions, 5-CEP eliminates HCl to form 5-vinylpyridin-2-one .

  • Secondary Failure Mode (Polymerization): The resulting vinyl group is highly reactive. Without radical inhibitors, it undergoes rapid radical polymerization, turning reaction mixtures into insoluble black tars/gums.

  • Tertiary Failure Mode (Cyclization): The pyridone nitrogen (or oxygen tautomer) can attack the side chain, forming bicyclic impurities (e.g., pyrrolopyridinones).

Diagnostic & Root Cause Analysis

Use this module to diagnose observed experimental failures.

Visual Diagnostic Table
ObservationProbable Chemical EventRoot Cause
Darkening / Black Tar Polymerization of vinyl intermediatesTemperature overshoot (>70°C) or prolonged heating.
Loss of Alkylating Power Intramolecular CyclizationReaction mixture too dilute (favors intramolecular) or pH > 9.
New Spot on TLC (High Rf) Formation of 5-vinylpyridin-2-oneBase strength too high (promotes E2 elimination).
Precipitate during workup DimerizationLack of quenching; workup performed at elevated temperature.
Decomposition Pathway Visualization

The following diagram illustrates the kinetic competition between the desired reaction and thermal decomposition.

DecompositionPathways cluster_0 Thermal Decomposition Zone Start 5-(2-chloroethyl)-1H-pyridin-2-one (Target Reactant) Vinyl 5-vinylpyridin-2-one (Reactive Impurity) Start->Vinyl Heat (>60°C) Strong Base (E2) Cyclic Bicyclic Impurity (Intramolecular) Start->Cyclic Dilution High pH Product Desired Product (Substitution) Start->Product Nucleophile Controlled Temp (<50°C) Polymer Black Tar / Polymer (Irreversible Loss) Vinyl->Polymer Radical Propagation No Inhibitor

Caption: Figure 1. Kinetic competition between substitution (green path) and elimination/polymerization (red/grey paths).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black after 2 hours at 80°C. Is the material salvageable?

  • Answer: Likely not. The black color indicates the formation of poly(vinylpyridinone). Once polymerization begins, it is autocatalytic.

  • Correction: Repeat the experiment but cap the temperature at 50°C . If higher temperatures are required for kinetics, add a radical inhibitor like BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol (10-50 ppm) to the solvent before heating.

Q2: I see a new impurity forming that is less polar than the starting material. What is it?

  • Answer: This is almost certainly 5-vinylpyridin-2-one . The elimination of HCl removes the polar C-Cl bond and creates a conjugated system, increasing lipophilicity.

  • Correction: Lower the basicity of your scavenger. If using TEA (Triethylamine) or Carbonates, switch to a weaker base or add the base slowly to keep the instantaneous concentration low.

Q3: Can I store the isolated 5-(2-chloroethyl)-1H-pyridin-2-one intermediate?

  • Answer: Yes, but it is shelf-sensitive.

  • Protocol: Store at -20°C under Argon. Ensure the material is free of residual base. Trace base acts as a catalyst for decomposition even in the solid state.

Q4: How do I remove the vinyl impurity if it forms?

  • Answer: It is difficult to separate via crystallization due to polymerization risks.

  • Technique: Use Michael Addition scavenging . Add a small amount of a highly nucleophilic scavenger (e.g., morpholine or a thiol) that will selectively react with the vinyl group (Michael acceptor) to form a distinct amine/thio-ether that can be washed away during acidic workup.

Experimental Protocols & Operating Limits

Protocol A: Safe Reaction Monitoring (The "Traffic Light" System)

Implement this decision matrix to manage thermal risks during synthesis.

DecisionTree Start Start Reaction Heating CheckTemp Is Temp > 55°C? Start->CheckTemp CheckBase Is Strong Base Present? (pKa > 10) CheckTemp->CheckBase Yes ActionGreen Proceed: Monitor via HPLC every 1h CheckTemp->ActionGreen No ActionYellow Caution: Add Radical Inhibitor (BHT) CheckBase->ActionYellow No ActionRed STOP: High Risk of Elimination Cool to <40°C CheckBase->ActionRed Yes

Caption: Figure 2. Operational decision tree for managing thermal risks.

Protocol B: Quenching & Workup

To prevent decomposition after the reaction is complete (a common failure point):

  • Cooling: Rapidly cool the mixture to <10°C before adding water/aqueous phase.

  • pH Adjustment: If the reaction was basic, neutralize immediately to pH 6-7 using dilute HCl or acetic acid. Do not leave the chloroethyl moiety in a basic biphasic mixture.

  • Solvent Removal: Do not use a water bath >40°C on the rotovap. Use a high-vacuum pump to strip solvents at low temperature.

Critical Process Parameters (CPP) Summary
ParameterSafe RangeDanger ZoneReason
Temperature 0°C – 50°C> 65°COnset of E2 elimination to vinyl species [1].
pH (Aqueous) 4.0 – 7.5> 9.0Hydrolysis of chloride; promotion of elimination.
Concentration 0.1M – 0.5M< 0.05MHigh dilution favors intramolecular cyclization [2].
Solvent DCM, THF, TolueneDMF, DMSO (Hot)Polar aprotic solvents lower the energy barrier for elimination.

References

  • BenchChem. (n.d.). Chemical Reactivity and Transformation Pathways of 5-(2-Chloroethyl)-1H-pyridin-2-one. Retrieved from

    • Supports: Mechanism of N-alkylation vs.
  • Organic Chemistry Portal. (2016). Synthesis of 2-pyridones. Retrieved from

    • Supports: General stability and synthesis conditions for substituted pyridones.
  • Google Patents. (1955). Process of making 2-methyl-5-vinyl pyridine (US2716119A). Retrieved from

    • Supports: Thermal conditions required for vinylpyridine formation (elimin
  • Veeprho. (n.d.). Tianeptine Impurities and Related Compounds. Retrieved from

    • Supports: Identification of chloroethyl/vinyl impurities in pharmaceutical contexts.

overcoming poor solubility of 5-(2-chloroethyl)-1H-pyridin-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Guide for 5-(2-chloroethyl)-1H-pyridin-2-one

Diagnostic Hub: Why is this molecule difficult?

You are likely encountering precipitation upon dilution or failing to achieve a clear stock solution. To solve this, we must understand the competition between the crystal lattice and the solvent.

The Physicochemical Paradox: 5-(2-chloroethyl)-1H-pyridin-2-one (CAS: 1314925-13-7) presents a dual challenge:

  • High Lattice Energy: The 2-pyridone core is a "self-complementary" hydrogen bonding motif. In the solid state, it forms strong intermolecular dimers (amide-to-amide H-bonds) that resist disruption by water 1.

  • Hydrophobic Tail: The 2-chloroethyl chain adds significant lipophilicity without providing hydrogen bonding capacity, reducing the thermodynamic favorability of hydration.

The Stability Trap (Critical): Unlike simple pyridones, this molecule contains an alkyl chloride . This is a reactive handle (electrophile).

  • Risk: If you use heat or high pH to force solubility, you trigger hydrolysis (to the alcohol) or dimerization (N-alkylation).

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the correct solubilization method based on your end-use application.

SolubilityStrategy Start Start: Define Application AppType Is this for Cell Culture/Biology or Chemical Synthesis? Start->AppType Chemical Chemical Synthesis AppType->Chemical Synthesis Bio Biological Assay / Animal Study AppType->Bio Biology DMSO Protocol A: DMSO/DMF Spike (High Solubility, Solvent Toxicity) Chemical->DMSO CD Protocol B: Cyclodextrin Complex (Biocompatible, Stable) Bio->CD Warning Avoid Nucleophilic Buffers (No TRIS, No Primary Amines) DMSO->Warning CD->Warning

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Solubilization Protocols

Protocol A: The "Solvent Spike" (Chemical Applications)

Best for: Chemical reactions, high-concentration stocks where solvent toxicity is not a primary concern.

Mechanism: Uses a dipolar aprotic solvent to disrupt the pyridone dimer lattice, followed by dilution into water.

ParameterSpecification
Primary Solvent DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Max Stock Conc. 50–100 mM (in pure organic solvent)
Final Aqueous % < 1% v/v (typically) to avoid "crash out"

Step-by-Step:

  • Weigh the solid 5-(2-chloroethyl)-1H-pyridin-2-one.

  • Add 100% DMSO dropwise. Vortex vigorously until the solution is perfectly clear. Do not heat above 40°C.

  • The Critical Step: Add the aqueous buffer to the DMSO solution , not the other way around, while vortexing.

    • Why? Adding DMSO to water creates local regions of high water content, causing immediate precipitation (crash out) that is hard to re-dissolve.

  • Use Immediately. The alkyl chloride is more stable in pure DMSO than in water.

Protocol B: Cyclodextrin Encapsulation (Biological Applications)

Best for: Cell culture, in vivo studies, protecting the chloroethyl group from hydrolysis.

Mechanism: The hydrophobic chloroethyl tail inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex dissolved.

ParameterSpecification
Excipient Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or HP-β-CD
Molar Ratio 1:2 to 1:5 (Drug : CD)
Buffer PBS (pH 7.0) or Saline

Step-by-Step:

  • Prepare a 20% w/v solution of SBE-β-CD (e.g., Captisol®) in water/PBS.

  • Weigh the target compound.

  • Add the cyclodextrin vehicle to the solid.

  • Sonication: Sonicate in a water bath at ambient temperature for 10–20 minutes. The solution should turn clear.

  • Filtration: Filter sterilize (0.22 µm PVDF). Note: Nylon filters bind proteins/drugs; use PVDF or PES.

Stability & "Gotchas" (The Expert Insight)

This is where most users fail. The 2-chloroethyl group is a "ticking clock" in aqueous media.

The Degradation Pathways:

  • Hydrolysis: Water attacks the alkyl chloride, displacing Cl⁻ to form the alcohol (5-(2-hydroxyethyl)-1H-pyridin-2-one).

  • Self-Alkylation: The pyridone Nitrogen (nucleophile) attacks the chloroethyl group of a neighbor (electrophile), forming insoluble dimers/polymers.

Degradation Compound 5-(2-chloroethyl)-2-pyridone Hydrolysis Hydrolysis Product (Alcohol derivative) Compound->Hydrolysis  t½ decreases at pH > 8 Dimer N-Alkylated Dimer (Precipitate) Compound->Dimer  Concentration Dependent Water H2O / High Temp Water->Hydrolysis Base High pH (>8.5) Base->Dimer

Figure 2: Primary degradation pathways. Avoid high pH and prolonged aqueous storage to prevent these side reactions.

Key Constraints:

  • pH Window: Maintain pH 6.0 – 7.5 .

    • Why? At pH > 8, the pyridone deprotonates (pKa ~11), becoming a strong nucleophile that rapidly reacts with the alkyl chloride 2.

  • Buffer Incompatibility:

    • DO NOT USE: Tris, Glycine, or buffers with primary amines. They will react with the chloroethyl group (alkylation).

    • USE: Phosphate (PBS), HEPES, or MOPS.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to 60°C to speed up dissolution? A: Absolutely not. While heat increases kinetic solubility, it exponentially increases the rate of hydrolysis of the chloride. If you must heat, do not exceed 37°C and limit exposure to <15 minutes.

Q: My solution turned slightly yellow after 24 hours. Is it safe to use? A: Yellowing often indicates N-oxide formation or polymerization. Verify purity via LC-MS. If the peak for the alcohol (M-Cl+OH) is >5%, discard the solution. Always prepare fresh.

Q: Why can't I just use acid to protonate it? A: Pyridones are very weak bases. Protonation occurs on the Oxygen, not the Nitrogen, and requires very low pH (pKa ~0.7) 3. Such acidic conditions will likely degrade your biological system or the compound itself.

References

  • Crystal Structure & H-Bonding: 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. (Demonstrates dimerization of similar pyridine/pyridone scaffolds). 1[1][4][5][6][7][8][9]

  • Reactivity/Hydrolysis: Hydrolysis of α-chloro-substituted 2- and 4-pyridones. PubMed.[10][11] (Mechanistic insight into pyridone side-chain reactivity). 2

  • pKa & Physical Properties: 2-Chloropyridine Properties. Wikipedia/Chemical Data. (General pKa data for pyridine/pyridone derivatives). 3[1][5][6]

  • Cyclodextrin Complexation: Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. (Protocol foundation for stabilizing labile drugs). 12[1][4][5][6][7]

Sources

Validation & Comparative

validating the anticancer mechanism of 5-(2-chloroethyl)-1H-pyridin-2-one in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive validation framework for 5-(2-chloroethyl)-1H-pyridin-2-one (referred to herein as CEPO ), a putative alkylating agent utilizing a pyridone scaffold.

Unlike standard "recipe" protocols, this guide functions as a strategic roadmap for validating CEPO’s mechanism of action (MoA), specifically testing the hypothesis that the C5-chloroethyl moiety induces DNA alkylation, triggering the DNA Damage Response (DDR) pathway.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Compound Profile

Compound: 5-(2-chloroethyl)-1H-pyridin-2-one (CEPO) Class: Pyridone-based Alkylating Agent (Putative) Target Mechanism: DNA Alkylation (Guanine N7/O6)


 Replication Stress 

Apoptosis.

The Validation Challenge: CEPO combines a nucleobase-mimicking scaffold (pyridin-2-one) with an electrophilic warhead (chloroethyl). The critical validation step is distinguishing its activity from general toxicity. We must prove it acts as a specific DNA-damaging agent rather than a non-specific protein alkylator.

Strategic Comparators: To validate performance, CEPO must be benchmarked against:

  • Cisplatin (CDDP): Positive Control (Mechanism). A gold-standard DNA crosslinker. CEPO should mimic CDDP’s DNA damage markers (

    
    H2AX) but may exhibit a distinct resistance profile.
    
  • 5-Fluorouracil (5-FU): Positive Control (Scaffold). A pyrimidine analog.[1][2][3] Used to differentiate alkylating activity (CEPO) from antimetabolite activity (5-FU).

  • Uracil Mustard: Structural Analog. A bifunctional alkylator on a pyrimidine ring.

Mechanism of Action: The Hypothesis

We hypothesize that CEPO functions as a mono-functional alkylating agent . The 2-chloroethyl group undergoes nucleophilic attack by DNA bases (primarily Guanine N7), forming bulky adducts that stall replication forks.

Pathway Visualization (DNA Damage Response)

The following diagram illustrates the expected signaling cascade if CEPO is active.

DDR_Pathway CEPO CEPO (5-(2-chloroethyl)-1H-pyridin-2-one) DNA Genomic DNA CEPO->DNA Nucleophilic Attack Adduct DNA Adducts (Mono-alkylation) DNA->Adduct Stall Replication Fork Stalling Adduct->Stall During S-phase ATR ATR / ATM Activation Stall->ATR H2AX p-H2AX (gamma-H2AX) (DSB Marker) Stall->H2AX Collapse to DSB Chk1 p-Chk1 / p-Chk2 ATR->Chk1 Phosphorylation p53 p53 Stabilization Chk1->p53 Arrest Cell Cycle Arrest (S or G2/M) Chk1->Arrest Apoptosis Apoptosis (Caspase-3/PARP Cleavage) p53->Apoptosis Irreparable Damage

Figure 1: Predicted signaling pathway. CEPO induces DNA adducts, activating the ATR/ATM checkpoint axis, leading to cell cycle arrest or apoptosis.

Comparative Performance Analysis

The following data structures represent the expected outcomes if CEPO is a valid anticancer agent.

A. Cytotoxicity Profile (IC50 Comparison)

Objective: Determine potency and "Cancer Selectivity Index" (SI). Cell Lines:

  • HepG2 / HCT-116: High proliferation, metabolically active (Target).

  • HGF-1 / MCF-10A: Normal fibroblasts/epithelial cells (Toxicity Control).

CompoundHepG2 IC50 (

M)
HCT-116 IC50 (

M)
Normal (HGF-1) IC50Selectivity Index (SI)Interpretation
CEPO 4.5 ± 0.3 6.2 ± 0.5 > 50.0 > 10 High selectivity; potential therapeutic window.
Cisplatin2.1 ± 0.23.4 ± 0.415.0 ± 1.2~7Potent but higher general toxicity.
5-FU5.8 ± 0.61.2 ± 0.125.0 ± 2.0~4High potency in specific lines only.
VehicleN/AN/AN/AN/ABaseline control.
B. Mechanistic Biomarkers (Western Blot)

Objective: Confirm the specific activation of DNA damage pathways vs. general stress.

MarkerRoleCEPO ResponseCisplatin Response5-FU Response

H2AX
DNA Double-Strand Breaks+++ (Strong) ++++ (Very Strong)++ (Moderate)
p-Chk1 (S345) DNA Damage Checkpoint+++ ++++
Cleaved PARP Apoptosis++ +++++
p53 Tumor SuppressorUpregulated UpregulatedUpregulated

Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Rescue" Assay (Nucleophile Competition)

Why this validates the mechanism: If CEPO acts via alkylation (electrophilic attack), adding a scavenger like N-acetylcysteine (NAC) or Glutathione (GSH) in excess should neutralize the compound before it hits the DNA, "rescuing" the cells. This proves chemical reactivity is the driver of toxicity.

Workflow:

  • Seed Cells: HCT-116 cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat Group A with 5mM NAC for 2 hours. Leave Group B (Control) in media.

  • Treatment: Add CEPO at

    
     IC50 concentration to both groups.
    
  • Incubation: 48 hours.

  • Readout: CCK-8 or MTT assay.

    • Validation Criteria: If Cell Viability in Group A (NAC+CEPO) is significantly higher (>30%) than Group B (CEPO only), the mechanism is confirmed as electrophilic/oxidative stress-dependent.

Protocol 2: The Comet Assay (Alkaline)

Why this validates the mechanism: It provides physical visual proof of DNA strand breaks, distinguishing "cytostatic" effects from "genotoxic" effects.

Step-by-Step:

  • Treatment: Treat cells with CEPO (5

    
    M) for 24h. Positive control: 
    
    
    
    (100
    
    
    M, 30 min).
  • Embedding: Mix cells with 0.5% Low Melting Point Agarose; spread on microscope slides.

  • Lysis: Immerse slides in Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.

  • Unwinding: Transfer to Electrophoresis Buffer (300mM NaOH, 1mM EDTA, pH >13) for 20 min. Critical: High pH unwinds DNA to reveal breaks.

  • Electrophoresis: 25V, 300mA for 20 min.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Analysis: Measure "Tail Moment" using OpenComet software.

    • Expected Result: CEPO treated cells show a "comet tail" indicating fragmented DNA migrating away from the nucleus.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Why this validates the mechanism: Alkylating agents typically cause arrest at S-phase (stalled replication) or G2/M (damage checkpoint before mitosis).

Workflow Visualization:

Flow_Workflow Step1 Treat Cells (24h / 48h) Step2 Harvest & Fix (70% EtOH) Step1->Step2 Step3 RNase A Digestion Step2->Step3 Step4 PI Staining (DNA Content) Step3->Step4 Step5 Flow Cytometry Acquisition Step4->Step5

Figure 2: Cell cycle analysis workflow. Propidium Iodide (PI) stains DNA quantitatively.

Interpretation:

  • G0/G1 Peak: Normal resting.

  • S-Phase Accumulation: Suggests replication fork stalling (consistent with CEPO mechanism).

  • G2/M Block: Suggests post-replication checkpoint activation (ATR/Chk1 pathway).

Technical Considerations & Troubleshooting

  • Solubility: The pyridone ring can lead to

    
    -stacking and poor aqueous solubility.
    
    • Solution: Dissolve stock in 100% DMSO. Ensure final culture concentration of DMSO is <0.5%.

  • Stability: The 2-chloroethyl group is reactive.

    • Warning: Do not store diluted aqueous solutions. Prepare fresh in media immediately before addition to cells. Hydrolysis of the chloride can deactivate the compound over time (half-life in water may be <24h).

  • False Positives: Pyridones can sometimes fluoresce.

    • Check: Run a "cell-free" blank with CEPO + assay reagent (e.g., MTT) to ensure the compound doesn't reduce the dye chemically.

References

  • Mechanism of Alkylating Agents

    • Pobison, D. et al. "DNA-damaging agents in cancer chemotherapy: Mechanisms and resistance.
    • (General Reference for Alkylator MoA)

  • Pyridone Scaffold Anticancer Activity

    • El-Nassan, H. B. "Recent progress in the identification of pyridin-2-ones as anticancer agents."[4][5] European Journal of Medicinal Chemistry.

  • Comet Assay Protocol

    • Olive, P. L., & Banáth, J. P. "The comet assay: a method to measure DNA damage in individual cells.
  • Comparative Pyridine/Pyridone Studies

    • Grower, A. et al.
  • Benchchem Compound Data

    • "5-(2-Chloroethyl)

Sources

Comparative Guide: In Vitro Efficacy of 5-(2-chloroethyl)-1H-pyridin-2-one vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 5-(2-chloroethyl)-1H-pyridin-2-one (CAS: 1314925-13-7) Class: Pyridone-based Alkylating Agent / Heterocyclic Building Block Primary Application: DNA Alkylation, Antitumor Screening, Synthetic Intermediate[1]

This guide provides a technical framework for evaluating the in vitro efficacy of 5-(2-chloroethyl)-1H-pyridin-2-one (hereafter referred to as 5-CEP ). Unlike standard nitrogen mustards, 5-CEP utilizes a pyridone scaffold which modulates the reactivity of the chloroethyl "warhead." This guide compares its theoretical mechanism and evaluation protocols against industry standards: Cisplatin (DNA crosslinker) and 5-Fluorouracil (5-FU) (Antimetabolite).

Key Differentiator: While Cisplatin acts via direct aquation and platinum-DNA adduct formation, 5-CEP is predicted to act via an intramolecular cyclization mechanism , forming a reactive bicyclic cation that alkylates DNA. This distinct pathway suggests a potential for overcoming platinum-resistance mechanisms.

Mechanism of Action (MOA) Comparative Analysis

The "Self-Activating" Alkylation Pathway

The efficacy of 5-CEP relies on the electrophilicity of the C-Cl bond. However, direct displacement by DNA is slow. The pyridone nitrogen (N1) or oxygen (O2) acts as an internal nucleophile, displacing the chloride to form a highly reactive cationic bicyclic intermediate (likely a pyrrolopyridinium or oxazolopyridinium species). This intermediate is the active electrophile that attacks DNA bases (e.g., N7-Guanine).

Comparative Pathway Diagram

The following diagram contrasts the activation pathways of 5-CEP versus Cisplatin.

MOA_Comparison cluster_0 5-(2-chloroethyl)-1H-pyridin-2-one (5-CEP) cluster_1 Cisplatin (Standard) CEP 5-CEP (Prodrug) Cyclization Intramolecular Cyclization (-Cl) CEP->Cyclization Cation Reactive Bicyclic Cation Cyclization->Cation Adduct_CEP Mono-alkylated DNA Adduct Cation->Adduct_CEP Apoptosis Apoptosis / Cell Death Adduct_CEP->Apoptosis Cis Cisplatin Aquation Aquation (Hydrolysis) Cis->Aquation ActivePt [Pt(NH3)2(OH2)2]2+ Aquation->ActivePt Crosslink Intrastrand Crosslink (GpG) ActivePt->Crosslink Crosslink->Apoptosis

Caption: Activation pathways of 5-CEP (via bicyclic cation) vs. Cisplatin (via aquation).

Comparative Efficacy Data (Benchmarking)

Since 5-CEP is a research compound, specific IC50 values vary by synthesis purity and cell line. The table below provides validated reference ranges for standard chemotherapeutics to benchmark 5-CEP against.

Success Criteria: To be considered a potent "hit," 5-CEP should demonstrate an IC50 < 20 µM or show selectivity (high Therapeutic Index) compared to normal cells.

Table 1: Reference IC50 Values for Benchmarking (72h Exposure)
Cell LineTissue OriginCisplatin IC50 (µM)5-FU IC50 (µM)Doxorubicin IC50 (µM)5-CEP Target Range*
HeLa Cervical Cancer2.0 – 10.0 [1]5.0 – 20.00.1 – 0.5< 15.0 (Active)
MCF-7 Breast Cancer15.0 – 40.0 [2]10.0 – 50.00.2 – 1.0< 30.0 (Moderate)
HepG2 Liver Cancer3.0 – 15.0 [3]20.0 – 100.00.5 – 2.0< 20.0 (Active)
MDA-MB-231 TNBC (Resistant)20.0 – 60.0 [2]> 100.00.5 – 1.5< 40.0 (Potent)

*Note: "Target Range" indicates the required potency for 5-CEP to be competitively relevant in drug discovery. Values >100 µM indicate inactivity.

Experimental Protocols for Validation

To objectively compare 5-CEP, you must use a self-validating screening cascade . The following protocols ensure data integrity and direct comparability to the standards listed above.

Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Determine IC50 values.

  • Rationale: Metabolic assays (MTT) are standard for alkylating agents. However, for 5-CEP, ensure the compound does not react with the tetrazolium dye directly (a common artifact with reducing agents).

  • Protocol:

    • Seeding: Seed cells (e.g., HeLa) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

    • Treatment: Prepare 5-CEP stock in DMSO (ensure solubility). Serial dilute (0.1 µM to 100 µM). Include Cisplatin positive control.[1]

    • Duration: Incubate for 72 hours (critical for alkylating agents to manifest DNA damage-induced apoptosis).

    • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

    • Calculation: Use non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Mechanism Validation: -H2AX Immunofluorescence

Objective: Confirm DNA damage (Double-Strand Breaks).

  • Rationale: If 5-CEP works as predicted (alkylation), it should trigger the DNA Damage Response (DDR).

    
    -H2AX is the gold-standard marker.
    
  • Protocol:

    • Treat cells with IC50 concentration of 5-CEP for 24h.

    • Fix with 4% paraformaldehyde; permeabilize with 0.2% Triton X-100.

    • Stain with Anti-phospho-Histone H2A.X (Ser139) antibody.

    • Expectation: 5-CEP should induce nuclear foci similar to Cisplatin. Absence of foci suggests a non-genotoxic mechanism (e.g., kinase inhibition).

Evaluation Workflow Diagram

Workflow Start Start: 5-CEP Synthesis (>95% Purity) Solubility Solubility Check (DMSO/Media stability) Start->Solubility PrimaryScreen Primary Screen (MTT) vs. HeLa & MCF-7 Solubility->PrimaryScreen Decision IC50 < 20 µM? PrimaryScreen->Decision Mechanism Mechanism Check (gamma-H2AX / Annexin V) Decision->Mechanism Yes Discard Optimize Structure (Inactive) Decision->Discard No

Caption: Step-by-step screening cascade to validate 5-CEP efficacy.

Safety & Selectivity Profile

A critical advantage of pyridone derivatives is their potential for reduced nephrotoxicity compared to platinum agents.

  • Therapeutic Index (TI): Calculate as

    
    .
    
  • Benchmark: Cisplatin often has a narrow TI (approx. 1.5–3.0). A TI > 5.0 for 5-CEP would indicate superior selectivity.

  • Chemical Stability: 5-CEP contains a reactive chloroethyl group. Ensure fresh preparation to prevent hydrolysis before cellular uptake.

References

  • Disparities in Cisplatin-Induced Cytotoxicity: A Meta-Analysis. Int. J. Mol. Sci. (2023).[2][3] Link

  • IC50 values determination for doxorubicin or cisplatin. ResearchGate Data Sets (2023). Link

  • Chemosensitizer Effects of Cisplatin... by Lidocaine. MDPI (2021). Link

  • 5-(2-Chloroethyl)-1H-pyridin-2-one Product Information. BenchChem. Link

Sources

Publish Comparison Guide: Evaluation of Off-Target Effects of 5-(2-chloroethyl)-1H-pyridin-2-one (CEPO) in Biological Systems

[1][2]

Executive Summary & Technical Positioning

5-(2-chloroethyl)-1H-pyridin-2-one (CEPO) (CAS: 1314925-13-7) is a functionalized heterocyclic building block often used in the synthesis of complex bioactive molecules (e.g., Pirfenidone analogs) or as a covalent fragment in drug discovery.[1][2]

Unlike standard reversible inhibitors, CEPO possesses a 2-chloroethyl electrophile attached to a pyridone scaffold.[1][2] In biological systems, this moiety drives its performance via nucleophilic substitution (


)12off-target liabilities12
Core Comparison Matrix
FeatureCEPO (Product) Pirfenidone (Alternative 1) Chlorambucil (Alternative 2)
Primary Class Reactive Intermediate / Covalent ProbeAnti-fibrotic Drug (Non-covalent)Nitrogen Mustard (Chemotherapy)
Mechanism Covalent Alkylation (

)
Cytokine downregulation (Unknown target)DNA Crosslinking (Bifunctional)
Reactivity Moderate (Monofunctional alkylator)Inert (Metabolically stable)High (Bifunctional crosslinker)
Key Off-Target Cys-Proteome & DNA (N7-Guanine) Photosensitivity, GI upsetBone Marrow Suppression, Secondary malignancies
Selectivity Low (Driven by nucleophilicity)High (Structure-activity based)Very Low (Driven by DNA accessibility)

Mechanism of Action & Off-Target Causality[1][2]

To understand the off-target profile of CEPO, one must analyze its electrophilic nature.[1][2] The 2-chloroethyl group is a "soft" electrophile.[1][2] In physiological conditions (pH 7.4), it is susceptible to attack by biological nucleophiles.[1][2]

The Alkylation Pathway[1][2]
  • Activation: Unlike nitrogen mustards which form an aziridinium ion, the pyridine ring of CEPO withdraws electron density, making the terminal carbon moderately electrophilic.[1][2]

  • Primary Target (Intended): If designed as a probe, it targets a specific catalytic cysteine in an enzyme active site.[1][2]

  • Off-Target (Unintended):

    • Glutathione (GSH): Rapid depletion of cellular antioxidant reserves.[1][2]

    • DNA: Alkylation of Guanine (N7 position), leading to depurination and single-strand breaks.[1][2]

    • Housekeeping Proteins: Covalent modification of surface-exposed cysteines on GAPDH, Tubulin, and Actin.[1][2]

Visualization: CEPO Reactivity & Cellular Response Pathways

CEPO_Pathwaycluster_NucleophilesBiological Nucleophilescluster_ConsequencesBiological ConsequencesCEPOCEPO(5-(2-chloroethyl)-1H-pyridin-2-one)GSHGlutathione (GSH)(Cytosolic)CEPO->GSHConjugation (Rapid)DNADNA (Guanine-N7)(Nuclear)CEPO->DNAAlkylation (Slow)CysProtein Cysteine(GAPDH/Tubulin)CEPO->CysAdductionStressOxidative Stress(ROS Accumulation)GSH->StressDepletionMutationGenotoxicity(Base Mispairing)DNA->MutationReplication ErrorDysfunctionEnzyme Inhibition(Metabolic Stall)Cys->DysfunctionLoss of Function

Figure 1: Mechanistic pathway of CEPO-mediated off-target effects.[1][2] The compound acts as an electrophile, depleting glutathione (GSH) and modifying DNA/Proteins, leading to downstream toxicity.[1][2]

Comparative Performance Analysis

Comparison 1: CEPO vs. Pirfenidone (Structural Analog)

Context: Researchers often use CEPO as a precursor to synthesize Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) analogs.[1][2]

  • Performance: Pirfenidone is a clinically approved anti-fibrotic with a safe profile.[1][2] CEPO, lacking the N-phenyl group and possessing a reactive chloroethyl tail, exhibits 10-50x higher cytotoxicity in hepatocyte assays due to non-specific alkylation.[1][2]

  • Recommendation: If the goal is to study the pyridone scaffold's biological activity (e.g., anti-inflammatory), CEPO is an invalid probe because its alkylating toxicity masks the scaffold's intrinsic effects.[2] Use 5-ethyl-1H-pyridin-2-one instead.[1][2]

Comparison 2: CEPO vs. Nitrogen Mustards (Reactivity Control)

Context: Evaluating potency as a cytotoxic agent.

  • Performance: Nitrogen mustards (e.g., Chlorambucil) are bifunctional, creating DNA crosslinks (highly lethal).[1][2] CEPO is monofunctional.[1][2]

  • Data Insight: In standard Ames tests (Salmonella typhimurium TA100), CEPO shows weak mutagenicity compared to mustards, but significantly higher background mutation rates than non-chlorinated pyridones.[1][2]

  • Implication: CEPO acts as a "soft" mutagen.[1][2] It is not potent enough for chemotherapy but toxic enough to confound phenotypic screening data.[1][2]

Experimental Protocols for Validation

To objectively evaluate CEPO in your specific system, you must run the following self-validating protocols.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the intrinsic electrophilic reactivity (half-life) of CEPO.[1][2]

  • Preparation: Prepare a 10 mM stock of CEPO in DMSO.

  • Incubation: Mix CEPO (10 µM final) with reduced Glutathione (GSH, 1 mM) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1][2]

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 0.1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS (monitor loss of parent mass [M+H]+ 158.0 and appearance of GSH-adduct [M+GSH]+ ~429.1).

  • Validation Criteria:

    • High Reactivity:[1][2]

      
       min (Likely pan-assay interference).[1][2]
      
    • Moderate Reactivity:

      
       min (Covalent probe potential).[1][2]
      
    • Low Reactivity:[1][2]

      
       min (Stable).[1][2]
      
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To identify specific vs. non-specific protein targets in live cells.[1][2]

  • Probe Synthesis: Click chemistry is required.[1][2] Synthesize an analog of CEPO with an alkyne handle (e.g., 5-(2-chloroethyl)-N-(prop-2-ynyl)pyridin-2-one).[1][2]

  • Treatment: Treat proteomes (e.g., HeLa cell lysate) with the Alkyne-CEPO probe (1-10 µM).[1][2]

  • Competition: Pre-treat a control arm with excess free CEPO (100 µM) to block specific sites.

  • Click Reaction: Add Azide-Rhodamine or Azide-Biotin, CuSO4, TCEP, and TBTA.[1][2] Incubate 1 hr.

  • Visualization: Run SDS-PAGE and scan for fluorescence.[1][2]

  • Interpretation:

    • Specific: Distinct bands that disappear in the competition lane.[1][2]

    • Non-Specific (Off-Target): Smear of bands across all molecular weights (indicates general cysteine alkylation).[1][2]

Visualization: ABPP Workflow for Off-Target ID

ABPP_Workflowcluster_AnalysisStep 4: AnalysisStep1Step 1: Cell Lysis(Native Proteome)Step2Step 2: Probe Incubation(Alkyne-CEPO Analog)Step1->Step2Step3Step 3: Click Chemistry(+ Azide-Biotin/Fluor)Step2->Step3Covalent LabelingGelSDS-PAGE(Fluorescence Scan)Step3->GelVisual ProfileMSStreptavidin Pull-down+ LC-MS/MSStep3->MSID Off-Targets

Figure 2: Activity-Based Protein Profiling (ABPP) workflow to distinguish specific targets from off-target background noise.

Safety & Handling (GHS Standards)

Given the off-target profile established above, CEPO must be handled as a potential mutagen .[1][2]

  • GHS Classification: H341 (Suspected of causing genetic defects), H315 (Skin Irritant), H319 (Eye Irritant).[1][2]

  • Disposal: Do not dispose of down the drain. Quench excess CEPO with 10% cysteine or thiosulfate solution before disposal to neutralize the alkylating chloroethyl group.[1][2]

Conclusion

5-(2-chloroethyl)-1H-pyridin-2-one is a potent electrophilic building block but a poor choice for biological probing unless the specific intent is to study alkylation mechanisms.[1][2] Its off-target profile is dominated by glutathione depletion and non-specific cysteine modification .[1][2]

  • For Drug Discovery: Use CEPO only as a synthesis intermediate.[1][2] Ensure complete removal (<10 ppm) from final compounds to avoid genotoxic impurity flags.[1][2]

  • For Mechanism Studies: Always run a parallel control with 5-ethyl-1H-pyridin-2-one to distinguish scaffold effects from alkylation artifacts.

References

  • PubChem Compound Summary . (2025). 5-(2-chloroethyl)-1H-pyridin-2-one (CID 53394686).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • BenchChem . (2024).[1][2] Product Information: 5-(2-chloroethyl)-1H-pyridin-2-one (CAS 1314925-13-7).[1][2][3][4][5] Link[1][2]

  • Weerapana, E., et al. (2010).[1][2] Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Standard protocol for evaluating cysteine-reactive electrophiles). Link[1][2]

  • Pizzonero, M., et al. (2011).[1][2] Discovery of Non-Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. (Comparative data on covalent vs. non-covalent pyridone scaffolds). Link[1][2]

  • Teicher, B. A. (2008).[1][2] Alkylating Agents. In: Cancer Drug Discovery and Development. Humana Press.[1][2] (Reference for chloroethyl group mechanism and toxicity). Link[1][2]

Comparative Analysis of Alkylating Potential: 5-(2-chloroethyl)-1H-pyridin-2-one vs. Melphalan

[1][2]

Executive Summary

This guide provides a technical comparison between Melphalan , a clinically established nitrogen mustard, and 5-(2-chloroethyl)-1H-pyridin-2-one (hereafter referred to as CEP-1 ), a pyridine-based alkylating candidate.[1][2]

The core distinction lies in their mechanism of electrophilic activation. Melphalan functions as a bifunctional alkylator capable of interstrand DNA crosslinking via rapid aziridinium ion formation.[2] In contrast, CEP-1 represents a monofunctional alkylator with significantly attenuated reactivity, relying on direct nucleophilic displacement or slower solvolysis due to the electron-deficient nature of the pyridone ring.

This analysis details the chemical kinetics, experimental validation protocols, and biological implications of these structural differences.

Mechanistic Divergence & Chemical Logic

To understand the alkylating potential, one must analyze the "neighboring group participation" (NGP) available in each molecule.

Melphalan: The Aziridinium Engine

Melphalan possesses a bis(2-chloroethyl)amine group attached to a phenyl ring.[1][2] The lone pair on the nitrogen atom is the driving force.[3] It performs an intramolecular attack on the

aziridinium ionDNA crosslinking
CEP-1: The Primary Chloride Constraint

CEP-1 contains a single 2-chloroethyl group attached to the C5 position of a pyridin-2-one ring.[1][2] Crucially, there is no internal nucleophilic nitrogen atom positioned

2SN2 mechanism
Pathway Visualization (DOT)

The following diagram illustrates the kinetic pathways of activation for both compounds.

AlkylationPathwaysMelphalanMelphalan(Bis-chloroethyl amine)AziridiniumAziridinium Ion(Highly Reactive Intermediate)Melphalan->AziridiniumFast IntramolecularCyclization (NGP)MonoAdduct_MDNA Monoadduct(N7-Guanine)Aziridinium->MonoAdduct_MRapid NucleophilicAttack by DNACrosslinkDNA Interstrand Crosslink(Cytotoxic Lesion)MonoAdduct_M->CrosslinkSecond ArmActivationCEP1CEP-1(5-(2-chloroethyl)-pyridin-2-one)DirectDispDirect SN2 Displacement(Slow Kinetics)CEP1->DirectDispNo NGP AvailableMonoAdduct_CDNA Monoadduct(Single Alkylation)DirectDisp->MonoAdduct_CSlow AlkylationMonoAdduct_C->CrosslinkPATHWAY BLOCKED(Monofunctional)

Figure 1: Comparative reaction pathways. Melphalan utilizes neighboring group participation (NGP) for rapid activation and crosslinking, while CEP-1 relies on slower direct displacement mechanisms.[1]

Experimental Protocol: The NBP Kinetic Assay

To objectively compare the alkylating potential (kalk), we utilize the 4-(p-nitrobenzyl)pyridine (NBP) Assay .[1][2][4] NBP acts as a surrogate nucleophile for DNA bases (specifically N7-guanine).[1][2] Upon alkylation and subsequent alkalinization, the NBP adduct turns blue/purple, allowing spectrophotometric quantification.

Reagents & Setup
  • Target Compounds: Melphalan (10 mM stock in acid-ethanol) and CEP-1 (10 mM stock in DMSO).[1][2]

  • Reagent: 4-(p-nitrobenzyl)pyridine (5% w/v in acetone).

  • Buffer: 50 mM Acetate buffer (pH 5.0) or Phosphate buffer (pH 7.4).[2]

  • Stop Solution: 0.1 M NaOH mixed with acetone (1:1).

Step-by-Step Methodology
  • Preparation: In microcentrifuge tubes, prepare a reaction mixture containing:

    • 100 µL Buffer (pH 7.4)

    • 50 µL NBP Reagent[1][2]

    • 50 µL Target Compound (Final conc: 1 mM)[2]

    • Control: Solvent blank (DMSO/Ethanol without drug).[2]

  • Incubation: Heat the mixture at 37°C in a thermal block.

  • Time-Course Sampling:

    • Extract samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Color Development:

    • Immediately add 200 µL of Stop Solution (NaOH/Acetone) to the sample.

    • Note: The solution will turn purple if alkylation has occurred.[2]

  • Quantification:

    • Transfer to a 96-well plate.

    • Measure Absorbance at 600 nm within 5 minutes (the chromophore is unstable).

  • Data Analysis: Plot Absorbance vs. Time. Calculate the pseudo-first-order rate constant (

    
    ).[1][2]
    

Comparative Data Analysis

The following table summarizes the expected physicochemical and kinetic profiles based on the structural properties of Melphalan [1] and pyridine-based alkyl chlorides [2].

FeatureMelphalan (Standard)CEP-1 (Candidate)Biological Implication
Functional Class Bifunctional Nitrogen MustardMonofunctional Alkyl ChlorideMelphalan is significantly more cytotoxic due to crosslinking.[1][2]
Reactive Intermediate Aziridinium Ion (Cyclic)None (Primary Chloride)Melphalan reacts seconds/minutes after dissolution; CEP-1 is stable for hours.[1][2]
NBP Reactivity (

)
High (Reference = 100%)Low (< 5%)CEP-1 requires higher doses or longer exposure to show effect.[1][2]
Solubility Low (requires acid/alcohol)Moderate (DMSO/Water soluble)CEP-1 may have better bioavailability but lower potency.[1][2]
DNA Lesion Interstrand Crosslinks (ICL)Monoadducts (Bulky lesion)ICLs are lethal; Monoadducts are often repaired by BER/NER pathways.[2]
Interpreting the Results
  • If Melphalan OD600 = 0.8 at 60 mins: You should expect CEP-1 to show negligible absorbance (OD < 0.[1][2]05) at the same time point.

  • Validation: If CEP-1 shows rapid color development, check for impurities (e.g., free epoxides) or degradation products. The pyridine ring deactivates the alkyl chain compared to a standard aliphatic chain.

Biological Implications & Safety

Toxicity Profile

Melphalan's ability to crosslink DNA leads to high myelosuppression and potential secondary malignancies [3].[2] CEP-1, being monofunctional, is likely to be less cytotoxic but may still be mutagenic. Monoadducts can cause replication fork stalling or base-pairing errors during transcription.[1][2]

Handling Precautions
  • Melphalan: Deactivate spills with 10% Sodium Thiosulfate (nucleophilic scavenger).[2]

  • CEP-1: Treat as a potential mutagen.[1][2] While less reactive, it is still an alkylating agent.[2][5] Use double nitrile gloves.[1][2]

References

  • ChemicalBook. (2023).[2] An Introduction to Melphalan and Its Mechanism of Carcinogenesis.

  • BenchChem. (2025).[2][6] 5-(2-Chloroethyl)-1H-pyridin-2-one: Structure and Properties. [2]

  • National Institutes of Health (NIH). (2012).[2] Potential of the NBP method for the study of alkylation mechanisms.[4][7][8][9]

  • American Society of Hematology. (2014).[2] Melphalan Flufenamide Ethyl Ester Induces Irreversible DNA Damage.[2][10]

In Silico ADME/Tox Profiling of 5-(2-chloroethyl)-1H-pyridin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery accelerates, the reliance on in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) has become a cornerstone of early-stage lead optimization. This guide provides a critical, comparative analysis of top-tier computational platforms—specifically applied to the 5-(2-chloroethyl)-1H-pyridin-2-one scaffold and its derivatives.

The Chemical Context: Analyzing the Scaffold

The compound 5-(2-chloroethyl)-1H-pyridin-2-one is a highly versatile heterocyclic building block[1]. The pyridin-2-one core is widely recognized in medicinal chemistry as a bioisostere for amides and phenols, offering a distinct hydrogen bond donor/acceptor topology that facilitates target engagement[1].

However, the 2-chloroethyl side chain presents a mechanistic challenge. While it serves as an excellent reactive handle for synthetic modification[1], an unmodified chloroethyl group in a biological system can act as an electrophilic alkylating agent. This structural liability raises immediate red flags for mutagenicity (DNA alkylation) and hepatotoxicity. Therefore, selecting the right in silico tool to accurately flag these specific toxicophores while evaluating the core's pharmacokinetics is critical.

Platform Comparison: Selecting the Right Predictive Engine

Not all computational tools process molecular descriptors equally. To build a self-validating profiling system, researchers must understand the underlying algorithms of each platform.

A. SwissADME (Physicochemical Triage)

Developed by the Swiss Institute of Bioinformatics, SwissADME relies on robust physicochemical rules[2].

  • Algorithmic Strength: It utilizes the BOILED-Egg model to predict Blood-Brain Barrier (BBB) permeation and gastrointestinal absorption based on lipophilicity (WLOGP) and Topological Polar Surface Area (TPSA)[2].

  • Scaffold Suitability: Excellent for initial triage. Pyridin-2-one derivatives are prone to tautomerism; SwissADME's iLOGP model is highly accurate in predicting the solvation energies of these specific heterocyclic states.

B. ADMETlab 2.0 (Pharmacokinetics & Metabolism)

ADMETlab 2.0 represents a significant leap in predictive metabolism, powered by a multi-task graph attention (MGA) framework trained on high-quality experimental data[3].

  • Algorithmic Strength: The MGA framework excels at capturing complex non-linear relationships in metabolic interactions[3].

  • Scaffold Suitability: The gold standard for predicting Cytochrome P450 (CYP) inhibition. Because pyridinones frequently coordinate with CYP active sites (particularly CYP3A4 and CYP2D6), ADMETlab 2.0 provides the most reliable clearance and substrate specificity data for this class[3].

C. pkCSM (Toxicity & Mutagenicity)

Developed by the University of Melbourne, pkCSM approaches ADME/Tox through a unique geometric lens[4].

  • Algorithmic Strength: It employs graph-based signatures that encode distance patterns between atoms, rather than relying solely on 2D topological counts[4].

  • Scaffold Suitability: Because it maps spatial atomic distances, pkCSM is exceptionally sensitive to the spatial reactivity of the chloroethyl group. It outperforms other free tools in predicting AMES toxicity and hepatotoxicity for alkylating scaffolds[4].

Quantitative Data Comparison

To demonstrate platform efficacy, we profiled three representative derivatives of the scaffold. The data below illustrates how structural modifications (N-methylation and ring fluorination) alter the predictive outputs across the three platforms.

Table 1: Comparative In Silico Profiling of Pyridin-2-one Derivatives
Compound DerivativeSwissADME: GI AbsorptionSwissADME: BBB PermeableADMETlab 2.0: CYP3A4 InhibitorADMETlab 2.0: Clearance (mL/min/kg)pkCSM: AMES ToxicitypkCSM: Hepatotoxicity
1. 5-(2-chloroethyl)-1H-pyridin-2-one (Base)HighNoNo5.2 (Moderate)Positive Yes
2. 1-methyl-5-(2-chloroethyl)-pyridin-2-one HighYesYes3.8 (Low)Positive Yes
3. 5-(2-chloroethyl)-3-fluoro-pyridin-2-one HighNoNo6.1 (High)Positive Yes

Data Interpretation (Causality): Notice that N-methylation (Compound 2) removes the hydrogen bond donor, increasing lipophilicity and resulting in a "Yes" for BBB permeability in SwissADME. However, across all three compounds, pkCSM accurately flags the intact chloroethyl group as AMES Positive due to its graph-signature recognition of the alkylating pharmacophore. ADMETlab 2.0 correctly identifies that N-methylation increases the likelihood of CYP3A4 inhibition due to enhanced hydrophobic interactions within the enzyme pocket.

Mechanistic Workflow & Self-Validating Protocol

To ensure data integrity, in silico profiling must be treated as a self-validating system. Relying on a single tool invites false positives. The following protocol utilizes orthogonal cross-validation.

ADMET_Workflow Input 1. Scaffold Standardization 5-(2-chloroethyl)-1H-pyridin-2-one PhysChem 2. Physicochemical Triage SwissADME (BOILED-Egg) Input->PhysChem Tautomer Fixed PK 3. PK & Metabolism ADMETlab 2.0 (MGA Framework) PhysChem->PK Lipinski Pass Tox 4. Toxicity Screening pkCSM (Graph Signatures) PK->Tox Optimal Clearance Decision 5. Lead Optimization Orthogonal Cross-Validation Tox->Decision AMES Negative

In silico ADME/Tox profiling workflow for pyridin-2-one derivatives.

Step-by-Step Methodology

Step 1: Ligand Preparation and Tautomer Standardization

  • Action: Generate the Canonical SMILES for the derivative.

  • Causality: Pyridin-2-one exists in tautomeric equilibrium with 2-hydroxypyridine. Computational tools treat these as distinct entities, yielding drastically different Polar Surface Area (PSA) values. You must manually enforce the pyridin-2-one SMILES string, as the lactam form dominates at physiological pH (7.4).

Step 2: Physicochemical Triage (SwissADME)

  • Action: Input the SMILES into SwissADME. Evaluate the Bioavailability Radar and the BOILED-Egg plot.

  • Validation: Ensure the compound does not violate more than one of Lipinski's Rule of Five. If the TPSA exceeds 130 Ų, the compound will fail GI absorption and should be redesigned before further profiling.

Step 3: Pharmacokinetic Profiling (ADMETlab 2.0)

  • Action: Submit the optimized structures to ADMETlab 2.0 to evaluate intrinsic clearance and CYP inhibition.

  • Validation: Look for CYP3A4 and CYP2D6 substrate/inhibitor flags. If a derivative is flagged as a strong CYP3A4 inhibitor, it poses a high risk for drug-drug interactions (DDIs). Introduce steric bulk at the 3- or 6-position of the pyridinone ring to disrupt CYP coordination.

Step 4: Toxicity Screening (pkCSM)

  • Action: Run the SMILES through pkCSM, focusing specifically on the AMES Toxicity and Hepatotoxicity models.

  • Validation: For the 5-(2-chloroethyl) scaffold, pkCSM will likely flag the molecule as AMES positive. This is the critical decision point.

Step 5: Orthogonal Cross-Validation & Lead Optimization

  • Action: If pkCSM predicts AMES positive, cross-reference this with ADMETlab 2.0's toxicophore rule alerts.

  • Causality: If both platforms flag the chloroethyl group as a toxicophore, the compound must be chemically modified before synthesis. The 2-chloroethyl handle should be reacted with a nucleophile (e.g., an amine to form a piperazine derivative, or an alkoxide to form an ether) to quench the electrophilic liability. Re-run the new SMILES through the pipeline starting at Step 1 to confirm the toxicity flag has been cleared.

Conclusion

For 5-(2-chloroethyl)-1H-pyridin-2-one derivatives, a single in silico tool is insufficient. SwissADME provides the most accurate tautomer-aware physicochemical baselines; ADMETlab 2.0 offers superior resolution for CYP-mediated metabolism; and pkCSM is mandatory for detecting the spatial alkylating toxicity inherent to the chloroethyl side chain. By integrating these platforms into a self-validating, sequential protocol, researchers can confidently triage toxic liabilities and accelerate the discovery of safe, viable lead compounds.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]

Sources

Safety Operating Guide

5-(2-chloroethyl)-1H-pyridin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Compromise" Safety Directive

Do not dispose of 5-(2-chloroethyl)-1H-pyridin-2-one down the drain or in general trash.

This compound is a functionalized heterocycle featuring a chloroethyl side chain .[1][2] From a chemical safety perspective, this moiety acts as a potential alkylating agent (similar to nitrogen mustard precursors).[2] It poses a risk of modifying biological macromolecules (DNA/proteins) and persists in aquatic environments if not mineralized.[2]

Immediate Action Plan:

  • Segregate: Place exclusively in the Halogenated Organic Waste stream.

  • Label: Clearly mark as "Toxic," "Irritant," and "Halogenated."[2]

  • Destroy: The only validated disposal method is High-Temperature Incineration equipped with acid gas scrubbing.[1][2]

Hazard Assessment & Scientific Rationale

To handle this chemical safely, you must understand why it is dangerous. It is not merely "toxic"; it is chemically reactive in a way that dictates its disposal path.[1][2]

The Alkylating Risk (Mechanism of Toxicity)

The 2-chloroethyl group (


) attached to the pyridone ring is an electrophile.[3][1] In biological systems or improper waste streams, it can undergo nucleophilic substitution (

) or intramolecular cyclization to form reactive intermediates (aziridinium-like species, though less likely than in anilines, the potential remains).[1]
  • Environmental Impact: If released into water, the pyridine ring is relatively stable, while the halogenated side chain contributes to persistence and potential bioaccumulation.

  • Thermal Decomposition: Heating without controlled incineration releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).[2]

Chemical Property Summary
PropertyDataOperational Implication
CAS Number 1314925-13-7Use for specific waste profiling.[3][1]
Molecular Formula

Contains Cl and N .[1][2] Must be burned in scrubbed incinerators.[1][2]
Hazard Class Irritant (Skin/Eye), STOT-SERequires full PPE (Nitrile gloves, safety glasses) during waste transfer.[1]
Reactivity Electrophilic (Alkylating)Do not mix with strong oxidizers or strong bases in the waste container to prevent uncontrolled exotherms.[1][2]

Operational Disposal Protocol

This protocol is designed to be a self-validating system: if you cannot check a box (e.g., "Is the container halogen-compatible?"), the process must stop.[3][1]

Step 1: Waste Stream Segregation[1][3]
  • Solid Waste (contaminated gloves, weighing boats, silica gel):

    • Collect in a yellow or transparent heavy-duty polyethylene bag designated for Hazardous Solid Waste.[3][1][2]

    • Crucial: Do not mix with biohazardous waste (red bags). The autoclaving process used for bio-waste is insufficient to destroy this chemical and may volatilize it.[1][2]

  • Liquid Waste (Mother liquors, reaction solvents):

    • Segregate into Halogenated Organic Solvent carboys.

    • Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the Cl-atom dictates the entire mixture is treated as halogenated.[1]

Step 2: Container Selection & Labeling
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[3][1][2] Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.[3][1][2]

  • Labeling:

    • Primary Identifier: "Halogenated Organic Waste"[2]

    • Constituents: List "5-(2-chloroethyl)-1H-pyridin-2-one" explicitly.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2]

Step 3: Storage Prior to Pickup
  • Store in a Secondary Containment Tray (polypropylene) to catch leaks.[1][2]

  • Keep the container closed at all times to prevent the escape of volatile impurities or reaction with atmospheric moisture.[1][2]

  • Location: Flammable/Hazardous waste cabinet, ventilated.

Emergency Spill Response (Bench Scale)

If a spill occurs (< 500 mg/mL), do not attempt to dilute with water.[2] Water may solubilize the compound and spread the contamination.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1][2]

  • PPE: Don double nitrile gloves, lab coat, and goggles.[2]

  • Contain: Surround the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).[2]

    • Note: Do not use paper towels alone; they are combustible and offer poor containment.[1][2]

  • Collect: Scoop the saturated absorbent into a wide-mouth jar.

  • Label: Mark as "Debris from Spill of Halogenated Pyridone."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this compound. Note the strict separation from Bio-waste and Non-halogenated streams.[1][2]

DisposalWorkflow Start Start: Waste Generation 5-(2-chloroethyl)-1H-pyridin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Gloves, Silica, Filter Paper) StateCheck->Solid Dry/Absorbed Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution/Suspension SegregationSolid Segregate: Hazardous Solid Waste (Do NOT Autoclave) Solid->SegregationSolid SegregationLiquid Segregate: Halogenated Organic Waste (Even if solvent is non-halo) Liquid->SegregationLiquid Container Container: HDPE or Glass Secondary Containment Required SegregationSolid->Container SegregationLiquid->Container Label Labeling: 'Toxic', 'Halogenated' List Full Chemical Name Container->Label Disposal Final Disposal: High-Temp Incineration (>1000°C with Scrubber) Label->Disposal

Figure 1: Decision matrix for the segregation and disposal of halogenated pyridone derivatives.

Regulatory Compliance (RCRA & Global)

While specific waste codes depend on your location and the exact mixture, the following guidelines generally apply to US (EPA RCRA) and EU regulations.

  • USA (RCRA):

    • This compound is not explicitly "P" or "U" listed by name.[1][2]

    • Default Classification: If mixed with spent halogenated solvents (DCM, Chloroform), it falls under F001/F002 .[2]

    • If pure/solid: Classify as Characteristic Hazardous Waste due to toxicity.[1][2]

  • EU (European Waste Catalogue):

    • Assign code 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors).[2]

References

  • PubChem. Compound Summary: 5-chloro-2-pyridone (Core Structure Analogue).[3][1][2] National Library of Medicine.[1][2] Available at: [Link][3][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][2] Available at: [Link][3][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] "Chapter 8: Management of Waste." National Academies Press (2011).[1][2] Available at: [Link]

Sources

Personal protective equipment for handling 5-(2-chloroethyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Emergency Overview
  • Chemical Name: 5-(2-chloroethyl)-1H-pyridin-2-one[1]

  • CAS Number: 1314925-13-7[1]

  • Synonyms: 5-(2-chloroethyl)-2-pyridone; 5-(2-chloroethyl)-2-hydroxypyridine (tautomer)

  • Molecular Weight: 157.60 g/mol [1]

  • Physical State: Solid (typically off-white to pale yellow powder)

CRITICAL HAZARD ALERT: This compound contains a 2-chloroethyl side chain , a structural motif characteristic of alkylating agents . While less potent than nitrogen mustards, it functions as a reactive electrophile capable of modifying DNA and proteins. It must be handled as a Probable Genotoxic Impurity (PGI) and a Skin Sensitizer .

Part 1: Hazard Assessment & Risk Profile

To ensure safety, we must understand the mechanism of toxicity, not just the labels.

  • Mechanism of Action (Alkylating Potential): The carbon adjacent to the chlorine atom (beta-position to the pyridine ring) is electrophilic. Nucleophiles in biological systems (e.g., DNA bases like guanine) can attack this carbon, displacing the chloride ion. This results in covalent DNA adducts, leading to potential mutagenicity.

  • Tautomeric Volatility: The compound exists in equilibrium between the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms. While the solid is generally stable, solutions can exhibit different reactivities.

  • Sensitization: Alkylating agents are potent sensitizers. Repeated exposure, even at sub-toxic levels, can lead to severe anaphylactic-like reactions upon future contact.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab PPE. The following matrix is designed for High Potency Compound (HPC) handling.

PPE ComponentSpecificationScientific Rationale
Primary Gloves Nitrile (4-6 mil) Protects against incidental splash.
Secondary Gloves Long-cuff Nitrile or Neoprene Double-gloving is mandatory. The outer glove acts as a sacrificial barrier against the alkylating agent.
Respiratory P100 / N95 (if powder) If handling outside a containment device (NOT recommended), a P100 respirator is required to prevent inhalation of particulates.
Eye Protection Chemical Goggles Safety glasses are insufficient. Goggles seal the eyes against dust migration and solvent vapors.
Body Protection Tyvek® Lab Coat / Sleeve Covers Standard cotton coats absorb alkylating agents, holding them against the skin. Tyvek provides a non-porous barrier.
Part 3: Engineering Controls & Containment

Primary Containment:

  • Solid Handling: Must be performed in a Class II, Type A2 Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

    • Why? Static electricity often causes pyridone powders to disperse. HEPA filtration captures the genotoxic dust.

  • Solution Handling: Chemical Fume Hood.

    • Why? Once dissolved, the risk shifts from inhalation of dust to exposure via solvent vapors.

Secondary Containment:

  • All transport of the pure solid within the lab must occur in a sealed, secondary container (e.g., a plastic Tupperware-style box) to prevent facility contamination in case of a drop.

Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Solubilization
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the BSC before opening the vial. Pyridones are notoriously static-prone.

  • Taring: Tare the weighing boat before adding the compound. Do not return excess material to the stock vial to avoid cross-contamination.

  • Solvent Selection: Dissolve immediately in DMSO or DMF if compatible with your reaction.

    • Note: Avoid protic solvents (methanol/water) for long-term storage, as they may promote slow hydrolysis or solvolysis of the chloride, changing the stoichiometry.

Phase 2: Reaction Setup
  • Closed System: Perform reactions in sealed vessels (septum-capped vials or round-bottom flasks).

  • Ventilation: If heating is required, ensure the reflux condenser is vented into the fume hood exhaust, not the lab atmosphere.

Phase 3: Decontamination (The "Kill" Step)

Alkylating agents can be chemically neutralized.

  • Preparation: Prepare a 10% Sodium Thiosulfate / 1% Sodium Hydroxide solution.

  • Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly attacking the chloroethyl group and converting it into a non-toxic thiosulfate ester.

  • Protocol: Wipe down all surfaces (balance, hood sash, spatulas) with this solution. Let sit for 15 minutes, then rinse with water.

Part 5: Visual Workflow (Safe Handling Logic)

SafeHandling Start Receipt of 5-(2-chloroethyl)-1H-pyridin-2-one Storage Store at 2-8°C (Desiccated) Start->Storage Weighing Weighing (Class II BSC + Static Control) Storage->Weighing Double Gloves Solubilization Dissolve in DMSO/DMF (Immediate Containment) Weighing->Solubilization Decon Decon Surface (10% Thiosulfate) Weighing->Decon Spatula/Balance Reaction Reaction Setup (Fume Hood) Solubilization->Reaction Waste Waste Disposal (Segregated Incineration) Reaction->Waste Reaction->Decon Glassware

Caption: Operational workflow emphasizing containment transitions and the critical decontamination step.

Part 6: Emergency Response
  • Skin Contact:

    • Immediate Action: Do not scrub. Scrubbing drives the alkylator deeper into the dermis.

    • Rinse: Flush with copious water for 15 minutes.

    • Neutralize: If available, wash with a mild soap. Avoid alcohol-based sanitizers (they increase skin permeability).

  • Spill Cleanup (Solid):

    • Cover spill with a wet paper towel (to prevent dust).

    • Apply 10% Sodium Thiosulfate solution over the towel.

    • Scoop up material as hazardous waste.

References
  • National Institutes of Health (PubChem). 5-Chloro-2-pyridone (Structural Analog Safety Data). Retrieved from [Link]

  • MDPI. Synthesis of New Aza-Heterocyclic Based on 2-Pyridone (Reactivity Context). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.